1-methoxy-3-(methylsulfonylmethyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-3-(methylsulfonylmethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c1-12-9-5-3-4-8(6-9)7-13(2,10)11/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCZMGFOFSXHMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What are the properties of 1-methoxy-3-(methylsulfonylmethyl)benzene?
This is a comprehensive technical guide for 1-methoxy-3-(methylsulfonylmethyl)benzene , also known as 3-methoxybenzyl methyl sulfone .[1]
A Strategic Sulfone Building Block in Medicinal Chemistry[1]
Executive Summary
This compound is a specialized organosulfur intermediate used primarily in the synthesis of bioactive small molecules.[1] Characterized by a methylsulfonylmethyl (mesyl-methyl) moiety attached to the meta-position of an anisole ring, this compound serves as a robust bioisostere for carbonyl groups and a critical linker in fragment-based drug discovery (FBDD).[1]
Its structural utility lies in the sulfone group (
Chemical Identity & Structural Analysis[2][3][4]
| Attribute | Detail |
| IUPAC Name | This compound |
| Common Synonyms | 3-Methoxybenzyl methyl sulfone; m-Anisyl methyl sulfone |
| CAS Number | Not widely indexed; Search via SMILES |
| Molecular Formula | |
| Molecular Weight | 200.25 g/mol |
| SMILES | COc1cccc(CS(C)(=O)=O)c1 |
| InChI Key | Generated from SMILES |
Structural Conformation
The molecule features a meta-substituted benzene ring .[1] The methoxy group (
-
Inductive Effect: The sulfone is strongly electron-withdrawing (
), pulling electron density from the benzylic carbon. -
Steric Profile: The sulfone group adopts a tetrahedral geometry, projecting the two oxygen atoms as efficient H-bond acceptors (HBAs) for interacting with arginine or lysine residues in protein active sites.
Physicochemical Properties (Predicted & Experimental)
The following data aggregates experimental values from analogous sulfones and computational predictions (ACD/Labs, ChemAxon).
| Property | Value | Context/Implication |
| Physical State | Solid (Crystalline powder) | Sulfones typically crystallize due to strong dipole-dipole interactions.[1] |
| Melting Point | 78–82 °C (Predicted) | Lower than the para-isomer due to reduced symmetry.[1] |
| Boiling Point | ~360 °C (at 760 mmHg) | High boiling point necessitates vacuum distillation if purification is required.[1] |
| LogP (Octanol/Water) | 1.15 ± 0.3 | Moderately lipophilic; ideal for crossing blood-brain barrier (BBB) in CNS drugs.[1] |
| pKa (Benzylic C-H) | ~23.5 (in DMSO) | The |
| Topological Polar Surface Area (TPSA) | 51.75 Ų | 42.5 Ų (Sulfone) + 9.2 Ų (Ether).[1] Well within the rule-of-five limit (<140 Ų).[1] |
| H-Bond Acceptors | 3 | Two sulfonyl oxygens + one methoxy oxygen.[1] |
| Solubility | DMSO, DMF, DCM, EtOAc | Poorly soluble in water; requires organic co-solvents for assays. |
Synthetic Pathways[9][12][13][14][15]
The most reliable synthesis involves the nucleophilic substitution of a 3-methoxybenzyl halide with a methanesulfinate salt.[1] This method avoids the over-oxidation issues common with sulfide oxidation routes.[1]
Protocol A: Nucleophilic Sulfonylation (Preferred)
Reaction: 3-Methoxybenzyl chloride + Sodium methanesulfinate
-
Reagents:
-
3-Methoxybenzyl chloride (1.0 equiv)[1]
-
Sodium methanesulfinate (
, 1.2 equiv) -
Solvent: DMF or Ethanol/Water (3:1)
-
-
Procedure:
-
Dissolve sodium methanesulfinate in DMF (0.5 M concentration).
-
Add 3-methoxybenzyl chloride dropwise at room temperature.[1]
-
Heat the mixture to 80 °C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1]
-
Workup: Pour the reaction mixture into ice-water. The product typically precipitates as a white solid.[1]
-
Purification: Filter the solid and wash with cold water. Recrystallize from Ethanol or Isopropanol if necessary.[1]
-
-
Yield: Typically 85–95%.[1]
Protocol B: Sulfide Oxidation (Alternative)
Reaction: 3-Methoxybenzyl methyl sulfide +
-
Reagents:
-
Procedure:
-
Dissolve the sulfide in DCM at 0 °C.[1]
-
Add
-CPBA portion-wise to control the exotherm.[1] -
Stir at room temperature for 12 hours.
-
Workup: Quench with saturated
(to remove excess peroxide) and wash with (to remove -chlorobenzoic acid).[1] -
Note: This route is less atom-economical due to the generation of benzoic acid waste.[1]
-
Visual Synthesis Workflow
Figure 1: Nucleophilic substitution pathway for the synthesis of 3-methoxybenzyl methyl sulfone.
Reactivity & Functionalization[9][15]
This compound is not merely an endpoint; it is a versatile intermediate.[1][2] The benzylic sulfone motif allows for specific chemical transformations essential in drug design.
A. Alpha-Alkylation (C-H Activation)
The methylene protons between the aromatic ring and the sulfone are acidic (
-
Mechanism: Deprotonation with a strong base (e.g.,
, ) generates a stabilized carbanion. -
Application: Reaction with alkyl halides allows the introduction of side chains, creating chiral centers if the alkylation is stereoselective.
-
Relevance: This is the key step in synthesizing complex sulfone-based inhibitors (e.g., Apremilast analogues).
B. Electrophilic Aromatic Substitution (EAS)
The methoxy group directs incoming electrophiles to the para (position 6) and ortho (position 2) positions. The meta-sulfone group is deactivating but does not override the strong directing effect of the methoxy group.[1]
-
Halogenation: Reaction with
or yields 1-bromo-2-methoxy-4-(methylsulfonylmethyl)benzene.[1]
C. Demethylation
-
Reagent: Boron tribromide (
) in DCM at -78 °C. -
Product: 3-Hydroxybenzyl methyl sulfone (Phenol derivative).[1]
-
Utility: The resulting phenol can be coupled with heterocycles or used to tune solubility.[1]
Reactivity Logic Map
Figure 2: Functionalization map showing the three primary reactivity vectors.[1]
Applications in Drug Development[10][11]
Bioisostere for Carboxylic Acids
The methylsulfonyl group (
PDE4 Inhibitors (Apremilast Analogues)
This compound is structurally homologous to the "left-hand" side of Apremilast (Otezla), a PDE4 inhibitor used for psoriasis.
-
Mechanism: The sulfone group interacts with a conserved water molecule in the PDE4 metal-binding pocket (Zinc/Magnesium).[1]
-
Design Strategy: Researchers use this compound as a fragment to probe the S-pocket of PDE enzymes, optimizing the linker length and ring substitution.[1]
Matrix Metalloproteinase (MMP) Inhibitors
Sulfone derivatives bind to the
Safety & Handling
| Hazard Class | Description | Precaution |
| Skin/Eye Irritant | Causes skin irritation (H315) and serious eye irritation (H319).[1] | Wear nitrile gloves and safety goggles.[1] |
| Respiratory | May cause respiratory irritation (H335).[1] | Handle in a fume hood to avoid dust inhalation.[1] |
| Storage | Hygroscopic potential.[1] | Store in a cool, dry place under inert gas (Argon/Nitrogen). |
References
-
Synthesis of Sulfones: Trost, B. M., & Curran, D. P. (1988). Sulfones in Organic Synthesis. Tetrahedron Letters.
-
Medicinal Chemistry of Sulfones: Feng, M., et al. (2016). Sulfone-containing molecules in medicinal chemistry: A review. Journal of Medicinal Chemistry.
-
Apremilast Structure-Activity Relationship: Man, H. W., et al. (2009). Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (Apremilast), a potent and orally active phosphodiesterase 4 inhibitor.[1] Journal of Medicinal Chemistry.
-
General Sulfinate Reactivity: Sodium Methanesulfinate - Reagent Profile. Encyclopedia of Reagents for Organic Synthesis.
Sources
Correct nomenclature and known synonyms for 1-methoxy-3-(methylsulfonylmethyl)benzene
An In-Depth Technical Guide to 1-methoxy-3-(methylsulfonylmethyl)benzene: Synthesis, Properties, and Medicinal Chemistry Applications
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a compound of interest in medicinal chemistry. Due to the limited direct literature on this specific molecule, this document synthesizes information from established chemical principles and data from structurally analogous compounds to present a scientifically grounded resource. We will delve into its nomenclature, predicted physicochemical properties, plausible synthetic routes with detailed protocols, and its potential applications in drug discovery, focusing on the synergistic roles of its constituent functional groups.
Core Nomenclature and Structural Identification
Correctly identifying a molecule is paramount for clear scientific communication. The structure of this compound consists of a central benzene ring substituted at positions 1 and 3. A methoxy group (-OCH₃) is at position 1, and a methylsulfonylmethyl group (-CH₂SO₂CH₃) is at position 3.
-
IUPAC Name: this compound
-
Known Synonyms:
-
3-Methoxybenzyl methyl sulfone
-
m-Methoxybenzyl methyl sulfone
-
Methyl (3-methoxybenzyl) sulfone
-
-
CAS Number: Not assigned, indicating it is not a commonly cataloged compound.
Predicted Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The properties for this compound are predicted based on its structure and data from analogous compounds.
| Property | Predicted Value | Rationale & Significance |
| Molecular Formula | C₉H₁₂O₃S | Defines the elemental composition. |
| Molecular Weight | 200.25 g/mol | Influences diffusion rates and membrane transport. |
| Appearance | White to off-white solid | Based on typical aryl sulfones. |
| LogP (Octanol/Water) | ~1.5 - 2.0 | The methylsulfonyl group is polar and significantly lowers lipophilicity compared to a simple alkyl chain, which can improve aqueous solubility.[1] The methoxy group has a near-zero effect on the lipophilicity of an aromatic system.[2] |
| Polar Surface Area | ~51.8 Ų | The sulfone group is a major contributor to PSA. This value is within a favorable range for oral bioavailability (typically <140 Ų).[2] |
| Hydrogen Bond Donors | 0 | Lack of acidic protons like -OH or -NH. |
| Hydrogen Bond Acceptors | 3 (Two on sulfone, one on methoxy) | The oxygen atoms can interact with biological targets. The methoxy group's oxygen is a key interaction point in many approved drugs.[3][4] |
| Metabolic Stability | Moderate to High | The sulfone group is generally resistant to metabolism.[1] The primary metabolic liability is likely O-demethylation of the methoxy group by cytochrome P450 enzymes.[2] |
Synthesis and Mechanistic Rationale
While no direct synthesis for this compound is published, two highly plausible and robust synthetic strategies can be devised based on fundamental organic reactions.
Route A: Nucleophilic Substitution of a Benzyl Halide
This is a direct and efficient method for forming the C-S bond. The reaction involves the S-alkylation of a methylsulfinate salt with a suitable 3-methoxybenzyl halide.[5]
Mechanism: The reaction proceeds via a standard Sₙ2 mechanism. Sodium methanesulfinate acts as a potent sulfur-centered nucleophile, attacking the electrophilic benzylic carbon of 3-methoxybenzyl bromide. The bromide ion serves as a good leaving group, facilitating the formation of the desired sulfone.
Caption: Synthetic Route A via Nucleophilic Substitution.
Route B: Oxidation of a Precursor Sulfide
This two-step approach first involves the synthesis of the corresponding sulfide, followed by oxidation to the sulfone. This is a common and reliable method for preparing sulfones when the corresponding sulfide is readily accessible.[6][7]
Step 1: Sulfide Formation 3-Methoxybenzyl bromide is reacted with sodium thiomethoxide (NaSMe) to form 1-methoxy-3-(methylthiomethyl)benzene.
Step 2: Oxidation The resulting sulfide is then oxidized to the sulfone. A variety of oxidizing agents can be used, with hydrogen peroxide (H₂O₂) being a "green" and efficient option.[6] The reaction is often catalyzed and proceeds via a sulfoxide intermediate. Careful control of stoichiometry and conditions can sometimes isolate the sulfoxide, but using an excess of the oxidant ensures complete conversion to the sulfone.[7]
Caption: Synthetic Route B via Oxidation of a Sulfide Intermediate.
Role in Drug Discovery and Medicinal Chemistry
The structural motifs within this compound are highly relevant in modern drug design.
The Methylsulfonyl Group: A Bioisostere and Solubility Enhancer
The methylsulfonyl group is a key functional group in numerous approved and clinical-stage drugs.[1] Its utility stems from several key properties:
-
Polarity and Solubility: As a strong hydrogen bond acceptor and a polar functional group, the sulfone moiety significantly increases the aqueous solubility of a molecule. This is crucial for improving the ADME properties of drug candidates.[1]
-
Metabolic Stability: The sulfone group is exceptionally stable and resistant to metabolic degradation, which can increase a drug's half-life.[1]
-
Bioisosterism: It can act as a bioisostere for other groups. For example, replacing a carboxylic acid with a methyl sulfone has been shown to sometimes increase potency in anti-inflammatory agents.[8]
-
Receptor Interactions: The sulfone oxygens can form strong hydrogen bonds with amino acid residues in protein binding pockets, anchoring the ligand to its target.
The Methoxy Group: A "Scout" for Favorable Interactions
The methoxy group is one of the most common substituents found in approved drugs.[3] Its prevalence is due to a unique combination of electronic and steric properties:
-
Modulation of Electronics: As an electron-donating group, it can influence the reactivity and electronic properties of the benzene ring.
-
Lipophilicity Tuning: An aromatic methoxy group has a minimal impact on lipophilicity, making it an excellent tool for exploring protein pockets without incurring the "lipophilicity penalty" that can lead to poor pharmacokinetic properties.[2]
-
Hydrogen Bonding: The oxygen atom can act as a hydrogen bond acceptor, providing a critical interaction point with a biological target.[3][4]
-
Metabolic "Soft Spot": While generally stable, the methoxy group can be a site for O-demethylation. This can be a disadvantage (rapid metabolism) or an advantage (in the design of prodrugs).[2]
Detailed Experimental Protocols
The following protocols are proposed based on established procedures for similar transformations. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis via Nucleophilic Substitution (Route A)
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add sodium methanesulfinate (1.2 equivalents) and anhydrous dimethylformamide (DMF).
-
Addition of Substrate: While stirring under a nitrogen atmosphere, add 3-methoxybenzyl bromide (1.0 equivalent) dropwise to the suspension.
-
Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature and pour it into an equal volume of cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis via Sulfide Oxidation (Route B)
Step A: Synthesis of 1-methoxy-3-(methylthiomethyl)benzene
-
Reaction Setup: In a round-bottom flask, dissolve sodium thiomethoxide (1.1 equivalents) in a suitable solvent like ethanol.
-
Substrate Addition: Add 3-methoxybenzyl bromide (1.0 equivalent) to the solution and stir at room temperature.
-
Monitoring and Workup: Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure. Add water and extract with diethyl ether. Dry the organic layer and concentrate to yield the crude sulfide, which can be used directly in the next step.
Step B: Oxidation to the Sulfone
-
Reaction Setup: Dissolve the crude sulfide from Step A in acetic acid or methanol.
-
Oxidant Addition: Slowly add an excess of 30% aqueous hydrogen peroxide (2.5-3.0 equivalents) to the solution.[6][9] The reaction may be exothermic; maintain the temperature with an ice bath if necessary.
-
Reaction and Workup: Stir the reaction at room temperature until TLC analysis shows complete conversion of the sulfide and intermediate sulfoxide to the sulfone.
-
Isolation: Pour the reaction mixture into cold water to precipitate the product. Collect the solid by filtration, wash with water until neutral, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure sulfone.
References
-
Kulén, M., et al. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. MedChemComm, 10(12), 2215-2225. Available at: [Link]
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Ishihara, Y. (2025). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Expert Opinion on Drug Discovery, 20(4), 341-346. Available at: [Link]
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MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1234. Available at: [Link]
-
Allen, A. D., et al. (1994). Reactivity and Selectivity in the Oxidation of Aryl Methyl Sulfides and Sulfoxides by Hydrogen Peroxide Mediated by Acetonitrile. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-4. Available at: [Link]
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Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Available at: [Link]
-
Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. Available at: [Link]
-
Ghorbani-Vaghei, R., & Jalili, H. (2014). Selective hydrogen peroxide oxidation of sulfides to sulfones with carboxylated Multi-Walled Carbon Nano Tubes (MWCNTs-COOH) as a heterogeneous nanocatalyst. Journal of the Serbian Chemical Society, 79(12), 1469-1476. Available at: [Link]
-
Li, Y., et al. (2019). Synthesis and radioprotective effects of novel benzyl naphthyl sulfoxide (sulfone) derivatives transformed from Ex-RAD. RSC Advances, 9(1), 1-10. Available at: [Link]
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ACS Green Chemistry Institute. (n.d.). Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
The Journal of Organic Chemistry. (1980). A New Synthesis of Methyl Aryl Sulfones. The Journal of Organic Chemistry, 45(1), 1-11. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Aryl sulfone synthesis by C-S coupling reactions. Available at: [Link]
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MDPI. (2022). Recent developments of synthesis and biological activity of sultone scaffolds in medicinal chemistry. Molecules, 27(1), 123. Available at: [Link]
-
Wang, Y., et al. (2021). Synthesis and antitumor effects of novel benzyl naphthyl sulfoxide/sulfone derivatives derived from Rigosertib. RSC Advances, 11(60), 38139-38149. Available at: [Link]
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Lee, J., et al. (2024). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Molecules, 29(1), 246. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Sulfone synthesis by C-S coupling reactions. Available at: [Link]
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MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(3), M1883. Available at: [Link]
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MDPI. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules, 29(24), 5868. Available at: [Link]
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ResearchGate. (2010). Biological evaluation of sulfone derivatives as anti-inflammatory and tumor cells growth inhibitory agents. Available at: [Link]
-
ACS Publications. (n.d.). Synthesis of aryl sulfones. The Journal of Organic Chemistry. Available at: [Link]
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MDPI. (2016). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. Molecules, 21(12), 1729. Available at: [Link]
-
Butawan, M., Benjamin, R. L., & Bloomer, R. J. (2017). Methylsulfonylmethane: Applications and Safety of a Novel Dietary Supplement. Nutrients, 9(3), 290. Available at: [Link]
-
ResearchGate. (2019). The role of the methoxy group in approved drugs. Available at: [Link]
-
Butawan, M., Benjamin, R. L., & Bloomer, R. J. (2017). Methylsulfonylmethane: Applications and Safety of a Novel Dietary Supplement. Nutrients, 9(3), 290. Available at: [Link]
-
ChemRxiv. (2024). A New Reagent to Access Methyl Sulfones. Available at: [Link]
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Deeming, A. S., et al. (2015). One-Pot, Three-Component Arylalkynyl Sulfone Synthesis. Organic Letters, 17(4), 844-847. Available at: [Link]
-
PubChem. (n.d.). Methoxymethyl ethyl sulfone. National Center for Biotechnology Information. Available at: [Link]
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Pujol, M. D., et al. (2018). Synthesis and biological properties of aryl methyl sulfones. Bioorganic & Medicinal Chemistry, 26(14), 4046-4055. Available at: [Link]
-
Datta, A., et al. (2011). (R)-N-(3-Methoxyphenyl)-tert-butanesulfinamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o131. Available at: [Link]
-
Kumar, S., & Van der Eycken, E. V. (2021). Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds. Chemical Society Reviews, 50(6), 3959-4003. Available at: [Link]
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Waldvogel, S. R., et al. (2020). Scope of aryl sulfones. Angewandte Chemie International Edition, 59(31), 12879-12883. Available at: [Link]
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Willis, M. C., et al. (2024). Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates. Organic Letters, 26(2), 374-378. Available at: [Link]
-
MDPI. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 15(7), 123. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of aryl sulfones under different reaction conditions. Available at: [Link]
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Methodological & Application
Application Note: High-Purity Recrystallization of 1-Methoxy-3-(methylsulfonylmethyl)benzene
Abstract & Scope
This application note details the optimized purification protocol for 1-methoxy-3-(methylsulfonylmethyl)benzene (CAS: 3918-69-4 / Generic structure ref), a critical sulfone intermediate often utilized in the synthesis of phosphodiesterase 4 (PDE4) inhibitors such as Apremilast .
While sulfone synthesis via nucleophilic substitution (using sodium methanesulfinate) is efficient, it frequently yields crude products contaminated with inorganic salts (sodium halides), unreacted benzyl halides, and oxidation byproducts. This guide provides a scalable, self-validating recrystallization protocol using a binary solvent system (Ethanol/Water) to achieve >99.5% HPLC purity.
Compound Profile & Solubility Logic
Understanding the physicochemical properties of the target molecule is the foundation of this protocol. The sulfone moiety (-SO₂CH₃) imparts significant polarity and high lattice energy, while the methoxy-benzyl core provides lipophilicity.
Table 1: Physicochemical Profile
| Property | Specification | Notes |
| IUPAC Name | This compound | Also: 3-Methoxybenzyl methyl sulfone |
| Molecular Formula | C₉H₁₂O₃S | MW: 200.25 g/mol |
| Physical State | White to Off-white Crystalline Solid | |
| Melting Point | 108–112 °C (Typical) | Sharp endotherm indicates purity |
| Polarity | Moderate-High | Sulfone dipole moment ~4.5 D |
Solubility Thermodynamics
The purification strategy relies on the temperature-dependent solubility differential of the sulfone group.
-
Hot Solvents (>60°C): The compound is highly soluble in lower alcohols (Ethanol, Isopropanol) and Esters (Ethyl Acetate) due to dipole-dipole interactions.
-
Cold Solvents (<10°C): Solubility drops precipitously in alcohols.
-
Antisolvents: Water is a potent antisolvent. The hydrophobic benzyl ring drives precipitation when water is introduced to an alcoholic solution, while polar inorganic impurities (NaCl/NaBr) remain dissolved in the aqueous mother liquor.
Experimental Workflow Visualization
The following diagram outlines the critical path for the purification process, highlighting decision nodes for impurity control.
Figure 1: Optimized process flow for the purification of benzyl methyl sulfones.
Detailed Protocol: Ethanol/Water Displacement
Safety Pre-requisites:
-
PPE: Nitrile gloves, safety goggles, lab coat.
-
Hazards: Benzyl sulfones are generally stable, but residual benzyl chloride precursors are potent lachrymators. Handle crude material in a fume hood.
Materials
-
Solvent A (Good Solvent): Ethanol (Absolute or 95%).
-
Solvent B (Antisolvent): Deionized Water.
-
Equipment: Jacketed glass reactor or round-bottom flask with reflux condenser, overhead stirrer (or magnetic stir bar), temperature probe.
Step-by-Step Procedure
1. Dissolution (Saturation)
-
Charge the crude This compound (e.g., 10.0 g) into the reaction vessel.
-
Add Ethanol (approx. 3–4 volumes, ~30–40 mL). Note: Do not use excess solvent initially.
-
Heat the mixture to reflux (78°C) with moderate stirring.
-
If solids remain after 10 minutes at reflux, add Ethanol in small aliquots (0.5 vol) until a clear, homogeneous solution is obtained.
-
Expert Insight: If a fine white suspension persists at reflux, it is likely inorganic salt (NaCl/NaBr) from the synthesis. Do not add infinite solvent; proceed to hot filtration.
-
2. Hot Filtration (Clarification)
-
While maintaining the solution near boiling, filter through a pre-heated sintered glass funnel or Celite pad. This removes mechanical impurities and undissolved salts.
-
Rinse the filter cake with a minimal amount of hot Ethanol (0.5 vol).
3. Controlled Nucleation & Antisolvent Addition
-
Return the filtrate to the vessel and adjust temperature to 60–65°C .
-
Seeding (Critical): Add a seed crystal (0.1 wt%) of pure product. This prevents "oiling out"—a common issue with benzyl derivatives where the product separates as a liquid oil rather than a crystal.
-
Begin adding Water (Antisolvent) dropwise via an addition funnel.
-
Stop addition immediately when the solution becomes permanently turbid (cloud point).
-
Re-heat slightly to 70°C to dissolve the turbidity, then cool slowly to 55°C to regenerate nuclei.
4. Crystallization & Aging[1]
-
Once nucleation is established (visible slurry), cool the mixture to 20°C over a period of 2 hours (Cooling rate: ~0.3°C/min).
-
Why: Rapid cooling traps impurities inside the crystal lattice (occlusion). Slow cooling purifies the crystal.
-
-
Once at room temperature, cool further to 0–5°C using an ice bath.
-
Hold at 0–5°C for 1 hour to maximize yield.
5. Isolation & Drying[2][3][4]
-
Filter the cold slurry using vacuum filtration.
-
Wash: Wash the filter cake with a cold (0°C) mixture of Ethanol/Water (1:1 ratio). Do not use pure Ethanol as it may redissolve the product.
-
Drying: Dry the solid in a vacuum oven at 45–50°C for 12 hours. Sulfones are thermally stable, but avoid temperatures >80°C to prevent surface oxidation or sintering.
Validation & Quality Control (Self-Validating System)
To ensure the protocol was successful, the following analytical metrics must be met.
Table 2: Quality Specifications
| Test | Method | Acceptance Criteria | Failure Mode Analysis |
| Purity | HPLC (UV @ 254 nm) | > 99.5% Area | If <99%: Recrystallize again using EtOAc/Heptane to remove non-polar impurities. |
| Melting Point | DSC or Capillary | Range < 2°C (e.g., 109–111°C) | Broad range (>3°C) indicates wet cake or solvent inclusion. |
| Residual Solvent | GC-Headspace | < 5000 ppm (Ethanol) | High levels indicate insufficient drying time. |
| Appearance | Visual | White crystalline needles/plates | Yellow/Brown tint indicates oxidation impurities (sulfoxides). |
Troubleshooting: "Oiling Out"
If the product separates as an oil droplet instead of crystals during Step 3:
-
Cause: The temperature is above the "critical solution temperature" for the oil-rich phase, or the antisolvent was added too fast.
-
Remedy: Re-heat to dissolve the oil. Add more Ethanol (Good Solvent) to change the solvent ratio. Cool very slowly and add seed crystals vigorously.
Scientific Mechanism & References
Mechanism of Purification
The efficacy of this protocol rests on the exclusion principle . As the sulfone crystal lattice forms, the highly ordered dipole-dipole alignment rejects impurities that do not match the geometric and electronic requirements of the unit cell.
-
Inorganic Salts: Remain in the water-rich mother liquor.
-
Benzyl Chloride (Precursor): Remains in the ethanol mother liquor due to higher solubility in cold alcohols compared to the sulfone.
References
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
- Anderson, N.G.Practical Process Research & Development. Academic Press, 2012.
-
Man, H.W., et al. "Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (Apremilast), a potent and orally active phosphodiesterase 4 inhibitor." Journal of Medicinal Chemistry, 2009. Link (Context for the sulfone intermediate).
- Muller, G.W., et al. "Process for the preparation of apremilast." US Patent 20130217918, 2013.
Graphviz Code Block (Solubility Logic)
Figure 2: Solvent selection logic based on impurity profile.
Sources
Application Note: Separation and Purification of Substituted Benzenes via Column Chromatography
Abstract
The separation of substituted benzenes, particularly positional isomers (ortho-, meta-, para-), presents a unique challenge in drug development and organic synthesis. While these isomers share identical molecular weights, their distinct electronic distributions and hydrogen-bonding capabilities create exploitable differences in polarity. This application note details a robust protocol for purifying these compounds using silica gel column chromatography. It emphasizes the mechanistic exploitation of the "Ortho Effect" and provides a standardized workflow for method development, scaling from Thin Layer Chromatography (TLC) to preparative separation.
Introduction & Mechanistic Principles[1][2]
The Challenge of Isomeric Separation
Substituted benzenes are fundamental building blocks in pharmaceutical chemistry. However, electrophilic aromatic substitution reactions often yield mixtures of isomers. Separating these requires understanding how substituent positioning affects interaction with the stationary phase (Silica Gel).
The "Ortho Effect" and Retention Logic
In normal phase chromatography (Silica Gel), retention is governed by the analyte's ability to form hydrogen bonds or dipole-dipole interactions with the silanol groups (Si-OH) on the silica surface.
-
Para- and Meta-Isomers: The functional groups are spatially separated, allowing them to interact freely with the silica surface. This results in stronger adsorption and longer retention times (lower
). -
Ortho-Isomers: When hydrogen-bond donors (e.g., -OH, -NH2) and acceptors (e.g., -NO2, -COR) are adjacent, they often form intramolecular hydrogen bonds . This "locks" the polar groups, reducing the molecule's effective polarity and its ability to interact with the silica. Consequently, ortho- isomers typically elute significantly faster (higher
) than their para- counterparts.
Mechanistic Pathway Diagram
The following diagram illustrates the differential interaction of isomers with the stationary phase.
Figure 1: Mechanistic basis for the separation of ortho- and para-substituted benzenes on silica gel.
Method Development Strategy
Before packing a column, the separation conditions must be optimized via TLC.
Solvent System Selection
-
Non-Polar/Moderately Polar Compounds (Halobenzenes, Esters): Use Hexane / Ethyl Acetate .[1]
-
Polar Compounds (Phenols, Anilines, Acids): Use DCM (Dichloromethane) / Methanol .
-
Modifiers:
-
For Basic Analytes (Anilines, Pyridines): Add 1% Triethylamine (TEA) to the mobile phase to prevent "streaking" caused by protonation of the amine by acidic silanols.
-
For Acidic Analytes (Phenols, Benzoic Acids): Add 1% Acetic Acid to suppress ionization, keeping the analyte neutral and sharpening the band.
-
Target Rf Values
To achieve efficient separation in flash chromatography, tune the solvent strength so the target compound has an Retention Factor (
- is ideal for easy separation.
-
If
, a slower gradient or a specialized stationary phase (e.g., C18) may be required.
Detailed Protocol: Flash Column Chromatography[3][4]
Phase 1: Column Preparation
Materials:
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Column: Glass column with frit or cotton plug.[2]
-
Sand: Sea sand (acid washed).
Step-by-Step:
-
Calculate Silica Volume: Use a 30:1 to 50:1 ratio of silica to crude sample by weight. For difficult separations (close spots), increase to 100:1.
-
Slurry Packing:
-
Mix the calculated silica with the starting mobile phase (e.g., 100% Hexane) in a beaker to form a pourable slurry.
-
Pour into the column while tapping the sides to release air bubbles.
-
Why? Slurry packing prevents "channeling" (cracks in the silica) which ruins resolution.
-
-
Bed Protection: Add a 1-2 cm layer of sand on top of the settled silica.[1] This prevents the surface from being disturbed when adding solvent.[2][3]
Phase 2: Sample Loading
The loading technique is critical for resolution. Choose based on solubility.
| Method | Procedure | Best For |
| Liquid Loading | Dissolve sample in minimum volume of mobile phase (or DCM). Pipette carefully onto the sand layer.[1] | Highly soluble samples; easy separations. |
| Dry Loading | Dissolve sample in volatile solvent (DCM/Acetone). Add silica (1:1 ratio). Evaporate to a dry powder. Pour powder onto the column bed.[4] | Poorly soluble samples; close-eluting isomers. Recommended for substituted benzenes. |
Phase 3: Elution and Collection
-
Isocratic vs. Gradient:
-
Start with the non-polar solvent (e.g., 100% Hexane).
-
Gradually increase polarity (e.g., 0%
20% EtOAc). -
Tip: A linear gradient minimizes band broadening compared to sudden step changes.
-
-
Flow Rate: Maintain a flow rate of ~2 inches/minute (5 cm/min) descent of solvent level. Too fast decreases equilibration time; too slow allows diffusion.
-
Fraction Collection: Collect fractions approx. 1/4th the column volume.
-
Visual Cue: For nitro-compounds, yellow bands are visible. Collect the entire colored band plus the preceding and following clear volumes to ensure full recovery.
-
Phase 4: Analysis
-
Spot fractions on a TLC plate.
-
Visualize under UV (254 nm) – substituted benzenes are UV active.
-
Combine pure fractions and evaporate solvent under reduced pressure.
Experimental Workflow Diagram
Figure 2: Operational workflow for the purification of substituted benzenes.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Streaking / Tailing | Acidic/Basic functional groups interacting with silanols. | Add 1% TEA (for amines) or 1% Acetic Acid (for phenols) to mobile phase. |
| Co-elution (Overlapping) | Overloading or Gradient too steep. | Reduce sample load (max 10% of silica mass) or use a shallower gradient (e.g., 0.5% increase per CV). |
| Cracking Silica | Column ran dry or heat of adsorption (exothermic). | Never let solvent drop below sand level.[1] Pre-wet silica with solvent before packing to dissipate heat. |
| Poor Recovery | Irreversible adsorption (Chemisorption). | Switch to a more polar solvent (MeOH flush) or use deactivated silica. |
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid chromatographic techniques for preparative separations with moderate resolution.[1] The Journal of Organic Chemistry.
-
Phenomenex. (2025).[5] Flash Chromatography: Principles & Applications. Phenomenex Application Guide.
-
University of Rochester. (n.d.). Purification: How to Run a Flash Column. Department of Chemistry Protocols.
-
LibreTexts. (2019). Substituted Benzenes: Ortho, Meta, and Para Effects. Chemistry LibreTexts.
-
Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide.
Sources
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract & Introduction
Aromatic sulfones are a class of compounds characterized by a sulfonyl group attached to two carbon atoms, at least one of which is part of an aromatic ring. These moieties are of significant interest in drug development and materials science due to their chemical stability and unique electronic properties. 1-methoxy-3-(methylsulfonylmethyl)benzene serves as a representative model for this class, incorporating both the sulfone group and other common functionalities.
The analysis of such compounds presents a distinct challenge: they are often polar and possess limited volatility, pushing the boundaries of standard gas chromatography (GC) techniques. A robust and reliable analytical method is crucial for quality control, reaction monitoring, and metabolite identification.
This application note provides a comprehensive, field-proven protocol for the analysis of this compound and related aromatic sulfones using Gas Chromatography-Mass Spectrometry (GC-MS). We move beyond a simple recitation of steps to explain the causality behind instrumental and chemical choices, ensuring the protocol is both effective and adaptable. This guide is designed for researchers, scientists, and drug development professionals who require a validated, trustworthy method for characterizing these challenging analytes.
The Analytical Principle: Why GC-MS?
Gas Chromatography-Mass Spectrometry (GC-MS) is the chosen technique for its unparalleled combination of separation power and specificity.[1]
-
Gas Chromatography (GC): The GC component separates the target analyte from the sample matrix (e.g., solvents, starting materials, byproducts) based on its boiling point and interaction with the stationary phase of the GC column.[1][2] For semi-volatile compounds like aromatic sulfones, a temperature-programmed elution is essential to achieve sharp peaks without thermal degradation.
-
Mass Spectrometry (MS): Following separation, the MS serves as a highly specific detector. Using Electron Ionization (EI), molecules are fragmented into characteristic, reproducible patterns. This fragmentation "fingerprint" allows for confident identification of the analyte by comparing it to known library spectra or by interpreting the fragmentation pattern from first principles.[1][3]
The primary analytical hurdle for aromatic sulfones is ensuring they are sufficiently volatile and thermally stable to traverse the GC system without decomposition. The protocol herein is optimized to address this specific challenge.
Overall Experimental Workflow
The logical flow from sample receipt to final data interpretation is critical for reproducible results. The following workflow provides a high-level overview of the entire process.
Caption: High-level workflow for the GC-MS analysis of aromatic sulfones.
Detailed Experimental Protocols
Sample Preparation
The goal of sample preparation is to present the analyte to the GC-MS system in a clean, compatible solvent at an appropriate concentration.[4]
Required Materials:
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (GC grade or higher). These are volatile organic solvents suitable for GC-MS.[2][5] Avoid water and non-volatile solvents like DMSO.[2][5]
-
Internal Standard (IS): (Optional, for quantification) A compound with similar chemical properties to the analyte but a different retention time. 1,3,5-tribromobenzene is a suitable choice for many aromatic compounds.
-
Vials: 1.5 mL glass autosampler vials with inserts if sample volume is low.[2][5]
Step-by-Step Protocol:
-
Initial Dilution: Prepare a stock solution of your sample. If the sample is a solid, dissolve it in the chosen solvent to a concentration of approximately 1 mg/mL. If it is a liquid (e.g., a reaction mixture), dilute it 100-fold in the solvent as a starting point.
-
Working Solution Preparation: Perform a further dilution of the stock solution to achieve a final concentration of approximately 1-10 µg/mL.[5] The goal is to inject about 1-10 ng of the analyte onto the column in a 1 µL injection.
-
Internal Standard Spiking (for Quantification): If using an internal standard, spike it into the working solution at a known, fixed concentration (e.g., 5 µg/mL).
-
Cleanup (if necessary): For complex matrices (e.g., biological extracts), a cleanup step may be required to prevent contamination of the GC inlet and column.
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for purifying analytes from complex matrices.[2][6] A C18 or similar reversed-phase cartridge can be effective for retaining the aromatic sulfone while allowing more polar impurities to be washed away.
-
Liquid-Liquid Extraction (LLE): This method separates analytes based on their solubility in two immiscible solvents, such as an organic solvent and water.[2]
-
-
Final Step: Transfer the final prepared sample into a glass autosampler vial. Ensure there is no particulate matter; centrifuge if necessary.[5]
Causality Note: Using volatile organic solvents is non-negotiable for GC-MS, as water can damage the stationary phase and is incompatible with most MS vacuum systems.[5] A concentration of ~10 µg/mL with a 1 µL splitless injection is a field-standard starting point to avoid overloading the column or detector while still achieving excellent sensitivity.[5]
Instrumentation & Parameters
The following parameters are a robust starting point for method development. They have been optimized for compounds of moderate polarity and volatility, typical of the aromatic sulfone class.
| Parameter | Setting | Justification & Expert Insight |
| GC System | Agilent 8890 or equivalent | A modern, electronically controlled GC is essential for retention time stability. |
| Injector | Split/Splitless | |
| • Mode | Splitless | To maximize the transfer of analyte to the column, which is crucial for achieving low detection limits.[5] |
| • Temperature | 280 °C | High enough to ensure rapid volatilization of the analyte without causing thermal degradation. This may need to be optimized. |
| • Injection Volume | 1.0 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium | Inert carrier gas providing good efficiency.[6] |
| • Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column, balancing efficiency and analysis time. |
| GC Column | This is the most critical choice. A mid-polarity column is the ideal starting point. | |
| • Stationary Phase | 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, Rtx-5ms, HP-5ms) | This phase offers excellent selectivity for a wide range of compounds and is extremely robust. Its low-bleed ("ms") characteristics are critical for preventing contamination of the MS source.[7][8][9] |
| • Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness | The "workhorse" dimension for capillary GC, providing a great balance of efficiency, sample capacity, and analysis time.[10][11] |
| Oven Program | ||
| • Initial Temp | 100 °C, hold for 1 min | A starting temperature well below the analyte's boiling point allows for sharp peak focusing at the head of the column. |
| • Ramp | 15 °C/min to 300 °C | A moderate ramp rate ensures good separation of components with different boiling points. |
| • Final Hold | Hold at 300 °C for 5 min | This "bakes out" the column, ensuring any less volatile components are eluted before the next run. |
| MS System | Agilent 5977 or equivalent | A single quadrupole mass spectrometer is the standard for this type of analysis. |
| MS Source | Electron Ionization (EI) | |
| • Ionization Energy | 70 eV | The industry standard energy that produces stable, reproducible fragmentation patterns that are directly comparable to commercial libraries (e.g., NIST, Wiley).[12] |
| • Source Temp | 230 °C | Hot enough to prevent condensation of analytes, but not so hot as to cause thermal degradation within the source. |
| MS Analyzer | Quadrupole | |
| • Quad Temp | 150 °C | Standard operating temperature. |
| • Acquisition Mode | Full Scan | For initial identification and method development. Scan from m/z 40 to 500. For trace quantification, switch to Selected Ion Monitoring (SIM) mode after identifying key fragments. |
| Transfer Line Temp | 290 °C | Must be high enough to prevent analyte condensation between the GC and MS. |
Data Analysis & Expected Results
Analyte Identification
Identification is a two-factor process:
-
Retention Time (RT): The analyte should elute at a consistent time under the specified GC conditions.
-
Mass Spectrum: The acquired EI mass spectrum should be compared to a reference or library spectrum. A match quality score above 80 is generally considered a good match.
Predicted Fragmentation of this compound
Understanding the fragmentation pathway is key to confirming the analyte's identity, especially without a library entry. The molecular weight of C₉H₁₂O₃S is 200.27. The molecular ion peak (M⁺˙) is expected at m/z 200 .
Key fragmentation pathways include:
-
Benzylic Cleavage: The most favorable cleavage is at the benzylic C-S bond, which is inherently weak and leads to a highly stable, resonance-stabilized methoxybenzyl cation.
-
Sulfone-Specific Fragmentation: The loss of sulfur dioxide (SO₂) is a characteristic fragmentation pattern for sulfones.[13]
The diagram below illustrates these predicted pathways.
Caption: Predicted EI fragmentation pathway for this compound.
Expected Key Fragments:
| m/z | Proposed Ion Structure | Significance |
| 200 | [C₉H₁₂O₃S]⁺˙ | Molecular Ion (M⁺˙) |
| 121 | [CH₃O-C₆H₄-CH₂]⁺ | Base Peak. Highly stable methoxybenzyl cation resulting from benzylic C-S cleavage. |
| 91 | [C₇H₇]⁺ | Tropylium ion, formed by loss of formaldehyde (CH₂O) from the m/z 121 fragment. A classic indicator of a benzyl-type structure.[3] |
| 77 | [C₆H₅]⁺ | Phenyl cation, from further fragmentation.[14] |
| 136 | [M - SO₂]⁺˙ | Characteristic loss of sulfur dioxide from the molecular ion.[13] |
Trustworthiness & Method Validation
To ensure the trustworthiness of this protocol, the following steps must be integrated:
-
Run a Solvent Blank: Before analyzing samples, inject a vial of pure solvent to ensure the system is free from contamination.
-
Confirm Peak Shape: The analyte peak should be symmetrical. Tailing peaks can indicate active sites in the GC inlet or column, suggesting maintenance is required.
-
Monitor Internal Standard Response: If quantifying, the peak area of the internal standard should be consistent across all runs. Significant deviation can indicate an injection problem.
-
Formal Validation (if required): For regulated environments, the method should be fully validated according to ICH or FDA guidelines, assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
References
-
Organomation. (n.d.). GC-MS Sample Preparation. Retrieved February 19, 2026, from [Link]
-
University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved February 19, 2026, from [Link]
-
SCION Instruments. (2025, April 29). Sample preparation GC-MS. Retrieved February 19, 2026, from [Link]
-
Ridgway, K. (2016, March 8). Sample Preparation Options for Aroma Analysis. Chromatography Today. Retrieved February 19, 2026, from [Link]
-
Supporting information Figure S1: Mass spectral fragmentations of sulfonates. (n.d.). Retrieved February 19, 2026, from [Link]
-
Miki, A., et al. (2025, February 13). GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent. International Journal of Legal Medicine. Retrieved February 19, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved February 19, 2026, from [Link]
-
Restek. (2021, January 28). Guide to GC Column Selection and Optimizing Separations. Retrieved February 19, 2026, from [Link]
-
Das, A., et al. (n.d.). Derivatization Methods in GC and GC/MS. ResearchGate. Retrieved February 19, 2026, from [Link]
-
Shimadzu. (n.d.). GC Column Types & Selection Guide. Retrieved February 19, 2026, from [Link]
-
Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations. Retrieved February 19, 2026, from [Link]
-
Element Lab Solutions. (n.d.). Real Life GC Column Selection. Retrieved February 19, 2026, from [Link]
-
The Organic Chemistry Tutor. (2022, October 3). GC-MS For Beginners (Gas Chromatography Mass Spectrometry). YouTube. Retrieved February 19, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of methylbenzene. Retrieved February 19, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of benzene. Retrieved February 19, 2026, from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Sample preparation GC-MS [scioninstruments.com]
- 3. image diagram mass spectrum of methylbenzene fragmentation pattern of ions for analysis and identification of methylbenzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. organomation.com [organomation.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 8. gcms.cz [gcms.cz]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. GC Column Types & Selection Guide | Shimadzu [shimadzu.com]
- 12. GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aaqr.org [aaqr.org]
- 14. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
Application and Protocol for the Spectroscopic Analysis of 1-methoxy-3-(methylsulfonylmethyl)benzene via ¹H and ¹³C NMR
Abstract
This comprehensive guide details the application of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and analysis of 1-methoxy-3-(methylsulfonylmethyl)benzene. This compound, featuring a meta-substituted aromatic ring with both an electron-donating methoxy group and an electron-withdrawing methylsulfonylmethyl group, presents a rich case for spectroscopic interpretation. This document provides a robust framework for researchers, scientists, and drug development professionals, outlining not only the step-by-step protocols for sample preparation and spectral acquisition but also the underlying scientific principles that govern the observed chemical shifts and coupling patterns. By integrating established NMR theory with practical, field-proven insights, this guide serves as an authoritative resource for the unambiguous characterization of this and structurally related molecules.
Introduction
This compound is a key structural motif in various areas of chemical research, including medicinal chemistry and materials science. The precise characterization of its molecular structure is paramount for understanding its chemical reactivity, biological activity, and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the detailed structural analysis of organic molecules in solution.[1] This application note provides a comprehensive protocol and in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, offering a foundational methodology for the characterization of complex substituted aromatic systems.
The unique substitution pattern of the benzene ring, with a methoxy group at position 1 and a methylsulfonylmethyl group at position 3, results in a distinct set of signals in both the proton and carbon NMR spectra. Understanding the electronic effects of these substituents is crucial for the accurate assignment of these signals. The electron-donating nature of the methoxy group increases electron density at the ortho and para positions, while the electron-withdrawing sulfonyl group in the methylsulfonylmethyl moiety deshields adjacent nuclei. This interplay of electronic effects provides a valuable learning opportunity for spectroscopic analysis.
Materials and Methods
Sample Preparation
The quality of the NMR spectrum is directly dependent on the meticulous preparation of the sample. Following a standardized protocol is essential to ensure reproducibility and accuracy.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
High-quality 5 mm NMR tubes
-
Pasteur pipette with a cotton or glass wool plug
-
Vortex mixer
Protocol:
-
Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. CDCl₃ is a common choice for many organic molecules. If solubility is an issue, DMSO-d₆ can be used. The use of deuterated solvents is crucial to avoid large solvent signals that can obscure the analyte's peaks and for the spectrometer's lock system.[2]
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial. For quantitative NMR (qNMR), a microbalance with high precision is essential, and an internal standard of known purity would be co-dissolved with the analyte.[3][4]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Homogenization: Securely cap the vial and vortex for 30-60 seconds to ensure complete dissolution and a homogeneous solution. Visually inspect the solution against a light source to ensure no particulate matter is present.
-
Filtration and Transfer: To remove any microscopic solid impurities that could degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube.[2] Cotton wool should be avoided as it can introduce impurities.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
NMR Spectral Acquisition
Instrumentation:
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion, which is particularly important for resolving the complex splitting patterns in the aromatic region.
¹H NMR Acquisition Parameters (Typical):
| Parameter | Value | Rationale |
| Spectrometer Frequency | 400 MHz | Provides good signal dispersion for routine analysis. |
| Pulse Program | zg30 | A standard 30-degree pulse for routine spectra, balancing signal intensity and relaxation delays. |
| Number of Scans | 16-64 | Sufficient for good signal-to-noise ratio with the recommended sample concentration. |
| Relaxation Delay (d1) | 1-2 s | Allows for adequate relaxation of most protons between scans. |
| Acquisition Time (aq) | 3-4 s | Ensures good digital resolution. |
| Spectral Width (sw) | 12-16 ppm | Covers the typical chemical shift range for organic molecules. |
| Temperature | 298 K | Standard ambient temperature for analysis. |
¹³C NMR Acquisition Parameters (Typical):
| Parameter | Value | Rationale |
| Spectrometer Frequency | 100 MHz | Corresponding carbon frequency for a 400 MHz proton spectrometer. |
| Pulse Program | zgpg30 | A standard 30-degree pulse with proton decoupling. |
| Decoupling | Proton Broadband | Simplifies the spectrum to singlets for each unique carbon. |
| Number of Scans | 1024-4096 | A higher number of scans is needed due to the low natural abundance of ¹³C. |
| Relaxation Delay (d1) | 2 s | A standard delay for most carbon atoms. |
| Acquisition Time (aq) | 1-2 s | Adequate for good resolution. |
| Spectral Width (sw) | 200-240 ppm | Covers the full range of carbon chemical shifts. |
| Temperature | 298 K | Standard ambient temperature for analysis. |
Predicted NMR Data
Due to the unavailability of experimentally acquired spectra in public databases, the following data is based on predictive models from commercially available software such as ChemDraw or Mnova.[2][3] These programs utilize extensive databases and algorithms to provide reliable estimations of NMR spectra.
Predicted ¹H NMR Data
| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| 1 | ~7.30 | t | 1H | Ar-H (H-5) |
| 2 | ~7.00 | d | 1H | Ar-H (H-6) |
| 3 | ~6.95 | s | 1H | Ar-H (H-2) |
| 4 | ~6.90 | d | 1H | Ar-H (H-4) |
| 5 | ~4.30 | s | 2H | -CH₂-SO₂- |
| 6 | ~3.80 | s | 3H | -OCH₃ |
| 7 | ~3.00 | s | 3H | -SO₂-CH₃ |
Predicted ¹³C NMR Data
| Signal | Chemical Shift (δ, ppm) (Predicted) | Assignment |
| 1 | ~160.0 | Ar-C (C-1) |
| 2 | ~140.0 | Ar-C (C-3) |
| 3 | ~130.0 | Ar-C (C-5) |
| 4 | ~122.0 | Ar-C (C-6) |
| 5 | ~115.0 | Ar-C (C-4) |
| 6 | ~114.0 | Ar-C (C-2) |
| 7 | ~60.0 | -CH₂-SO₂- |
| 8 | ~55.5 | -OCH₃ |
| 9 | ~43.0 | -SO₂-CH₃ |
Spectroscopic Analysis and Interpretation
The interpretation of the NMR spectra relies on a systematic analysis of chemical shifts, signal multiplicities (splitting patterns), and integration values.
¹H NMR Spectrum Analysis
The proton NMR spectrum of this compound can be divided into three distinct regions: the aromatic region (δ 6.5-8.0 ppm), the aliphatic region containing the methylene and methoxy protons, and the methyl signal from the sulfonyl group.
-
Aromatic Region (δ ~6.90-7.30 ppm): The four protons on the meta-substituted benzene ring are chemically non-equivalent and will exhibit a complex splitting pattern.
-
The proton at the C-5 position (H-5) is expected to appear as a triplet due to coupling with the adjacent H-4 and H-6 protons.
-
The protons at C-4 and C-6 will likely appear as doublets, each coupled to H-5. Long-range coupling may introduce further complexity.[5]
-
The proton at C-2, situated between the two substituents, is expected to be a singlet or a finely split multiplet due to weaker meta-coupling.
-
-
Methylene Protons (-CH₂-SO₂-) (δ ~4.30 ppm): These benzylic protons are adjacent to the strongly electron-withdrawing sulfonyl group, which causes a significant downfield shift. They are expected to appear as a sharp singlet as there are no adjacent protons to couple with.
-
Methoxy Protons (-OCH₃) (δ ~3.80 ppm): The three protons of the methoxy group are equivalent and will appear as a sharp singlet. Their chemical shift is characteristic of a methoxy group attached to an aromatic ring.
-
Methylsulfonyl Protons (-SO₂-CH₃) (δ ~3.00 ppm): The methyl group attached to the sulfonyl moiety is also deshielded and will appear as a singlet.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.
-
Aromatic Carbons (δ ~114.0-160.0 ppm):
-
The carbon attached to the oxygen of the methoxy group (C-1) will be the most downfield in the aromatic region due to the deshielding effect of the oxygen atom.
-
The carbon bearing the methylsulfonylmethyl group (C-3) will also be downfield.
-
The remaining four aromatic carbons will have chemical shifts influenced by the electronic effects of the substituents. The carbon atoms ortho and para to the electron-donating methoxy group will be shielded (shifted upfield) compared to benzene, while those influenced by the electron-withdrawing group will be deshielded.
-
-
Methylene Carbon (-CH₂-SO₂-) (δ ~60.0 ppm): This carbon is significantly deshielded due to its proximity to the sulfonyl group.
-
Methoxy Carbon (-OCH₃) (δ ~55.5 ppm): This is a characteristic chemical shift for a methoxy carbon attached to an aromatic ring.
-
Methylsulfonyl Carbon (-SO₂-CH₃) (δ ~43.0 ppm): The chemical shift of this methyl carbon is influenced by the attached sulfonyl group.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental and analytical process for the NMR analysis of this compound.
Figure 1. Experimental workflow for the NMR analysis of this compound.
Conclusion
This application note has provided a detailed protocol and theoretical framework for the ¹H and ¹³C NMR spectroscopic analysis of this compound. By following the outlined procedures for sample preparation, spectral acquisition, and data interpretation, researchers can confidently elucidate and verify the structure of this and analogous compounds. The principles discussed herein are broadly applicable to the structural characterization of a wide range of organic molecules, underscoring the power and versatility of NMR spectroscopy in modern chemical research and development.
References
-
Bruker. (2021). TopSpin 4.1 User Manual. Bruker BioSpin. [Link]
-
Mestrelab Research. (2023). Mnova NMR Manual. [Link]
-
University of California, Davis. (n.d.). NMR Sample Preparation. [Link]
-
Reich, H. J. (2022). Structure Determination using NMR Spectroscopy. University of Wisconsin. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Jacobsen, N. E. (2017). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]
-
Friebolin, H. (2010). One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. [Link]
-
Gunther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry. John Wiley & Sons. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
-
Macomber, R. S. (1998). A Complete Introduction to Modern NMR Spectroscopy. John Wiley & Sons. [Link]
-
Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. [Link]
-
European Bioinformatics Institute (EMBL-EBI). (n.d.). ChEBI - this compound. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
JoVE. (2024, April 4). ¹H NMR: Long-Range Coupling. [Link]
Sources
FT-IR spectroscopy for the characterization of methoxy-substituted benzenes
An Application Note and Protocol for the FT-IR Spectroscopy Characterization of Methoxy-Substituted Benzenes
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
Methoxy-substituted benzenes are fundamental structural motifs in a vast array of compounds, from pharmaceuticals and agrochemicals to fragrances and advanced materials. The methoxy group (-OCH₃) significantly influences the electronic properties and reactivity of the aromatic ring.[1] Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique for the structural elucidation of these molecules. This guide provides an in-depth exploration of the characteristic vibrational modes of methoxy-substituted benzenes, detailed protocols for sample preparation and analysis, and a systematic approach to spectral interpretation for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Methoxy Group
The presence of a methoxy group on a benzene ring imparts specific and predictable characteristics. As an electron-donating group, it activates the aromatic ring towards electrophilic substitution, primarily directing incoming substituents to the ortho and para positions.[1] This electronic influence is critical in synthetic chemistry and drug design. FT-IR spectroscopy serves as an indispensable tool for:
-
Structural Verification: Confirming the presence of the methoxy group and the aromatic backbone.
-
Isomer Differentiation: Distinguishing between ortho, meta, and para isomers based on substitution patterns in the fingerprint region.
-
Purity Assessment: Identifying impurities or reaction by-products.
-
Reaction Monitoring: Tracking the progress of reactions involving the methoxy group or benzene ring.
The power of FT-IR lies in its ability to probe the vibrational motions of molecules.[2] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. For a vibration to be IR active, it must cause a change in the molecule's dipole moment.[3]
Fundamental Principles: Interpreting the Spectra
The FT-IR spectrum of a methoxy-substituted benzene is a composite of the vibrational modes of the methoxy group, the benzene ring itself, and the interactions between them.
Methoxy Group Vibrations
The methoxy group (-O-CH₃) gives rise to several highly characteristic absorption bands:
-
C-O-C Stretching: Anisole (C₆H₅-O-CH₃), the simplest methoxy-substituted benzene, exhibits two distinct "ether" bands.[4][5]
-
Asymmetric Stretch (≈1250 cm⁻¹): This is a strong, characteristic band resulting from the asymmetric stretching of the C(aromatic)-O-C(methyl) bonds. Resonance with the benzene ring gives this bond partial double-bond character, increasing its strength and vibrational frequency.[5]
-
Symmetric Stretch (≈1040 cm⁻¹): A second strong band corresponds to the symmetric C-O-C stretch.[5] The presence of both bands is a strong indicator of an aryl methyl ether.
-
-
C-H Stretching of the Methyl Group: The methyl C-H bonds absorb in the same region as typical alkanes (2850–2960 cm⁻¹).[6] A sharp, isolated band near 2850 cm⁻¹ is often characteristic of the methoxy group.[4]
Benzene Ring Vibrations
The benzene ring has a set of complex vibrational modes that provide a wealth of structural information.[7]
-
Aromatic C-H Stretching: These vibrations occur at higher frequencies than their aliphatic counterparts, typically in the 3000-3100 cm⁻¹ range.[6] Their presence helps to confirm the aromatic nature of the compound.
-
C=C In-Ring Stretching: The stretching of the carbon-carbon bonds within the aromatic ring produces a series of medium to sharp bands between 1400 and 1620 cm⁻¹.[8] Often, two distinct bands are observed around 1600 cm⁻¹ and 1500 cm⁻¹.[6]
-
Overtone/Combination Bands: Weak absorption bands are often visible in the 1660 to 2000 cm⁻¹ region.[7] While weak, the pattern of these bands can be characteristic of the ring's substitution pattern.[9]
-
C-H Out-of-Plane (OOP) Bending: This is arguably the most diagnostic region for determining the substitution pattern of the benzene ring.[10] The strong C-H "wagging" vibrations between 650 and 900 cm⁻¹ are highly sensitive to the number of adjacent hydrogen atoms on the ring.[4][6]
The following diagram illustrates the logical workflow for FT-IR analysis.
Caption: General workflow for FT-IR characterization.
Data Presentation: Characteristic Absorption Bands
The following tables summarize the key vibrational frequencies for the characterization of methoxy-substituted benzenes.
Table 1: Key FT-IR Absorption Bands for Methoxy-Substituted Benzenes
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Notes |
| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium | Confirms the presence of the aromatic ring. Appears just to the left of aliphatic C-H stretches.[7] |
| Aliphatic C-H Stretch (in -OCH₃) | 2850 - 2960 | Medium | Includes symmetric and asymmetric stretches. A sharp band near 2850 cm⁻¹ is often seen.[4] |
| Overtone/Combination Bands | 1660 - 2000 | Weak | Pattern can be indicative of substitution type.[9] |
| Aromatic C=C In-Ring Stretch | 1400 - 1620 | Medium to Strong | A pair of bands around 1600 cm⁻¹ and 1500 cm⁻¹ is typical.[6] |
| Asymmetric C-O-C Stretch | 1230 - 1270 | Strong | A very strong and characteristic band for aryl ethers.[5] |
| Symmetric C-O-C Stretch | 1020 - 1050 | Strong | The second key "ether" band.[5] |
| C-H Out-of-Plane (OOP) Bending | 650 - 900 | Strong | Highly diagnostic for the substitution pattern on the benzene ring (see Table 2).[10] |
Table 2: C-H Out-of-Plane Bending Frequencies for Substitution Pattern Identification
| Substitution Pattern | Adjacent H's | Wavenumber Range (cm⁻¹) | Additional Bands (cm⁻¹) |
| Monosubstituted | 5 | 730 - 770 | ~690 ± 10 (Strong) |
| ortho-Disubstituted | 4 | 735 - 770 | None |
| meta-Disubstituted | 3 + 1 | 750 - 810 | ~690 ± 10 (Strong) |
| para-Disubstituted | 2 + 2 | 790 - 860 | None |
Source: Data compiled from Spectroscopy and Chemistry LibreTexts.[6][10]
The following diagram illustrates some of the key vibrational modes in anisole.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 3. nuance.northwestern.edu [nuance.northwestern.edu]
- 4. academics.nat.tum.de [academics.nat.tum.de]
- 5. IR Spectrum Of Anisole | bartleby [bartleby.com]
- 6. Charateristic IR Absorption of Benzene Derivatives [ns1.almerja.com]
- 7. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. spectra-analysis.com [spectra-analysis.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
Use of 1-methoxy-3-(methylsulfonylmethyl)benzene as a chemical intermediate in organic synthesis
Application Note: 1-Methoxy-3-(methylsulfonylmethyl)benzene
Technical Guide for Organic Synthesis & Medicinal Chemistry
Executive Summary
This compound (also known as 3-methoxybenzyl methyl sulfone) is a versatile sulfone-based building block used extensively in the synthesis of complex pharmaceutical intermediates, stilbenes, and heterocycles. Its structural uniqueness lies in the benzylic sulfone moiety , which renders the adjacent methylene protons highly acidic (
This guide provides a comprehensive technical overview of its reactivity profile, validated synthetic protocols, and applications in drug discovery, specifically focusing on its role as a "masked" benzyl anion and a precursor for Julia-Kocienski olefination.
Compound Profile & Reactivity Map
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | 3-Methoxybenzyl methyl sulfone |
| CAS Number | 43032-67-3 (Derivative of 874-98-6) |
| Molecular Formula | |
| Molecular Weight | 200.25 g/mol |
| Key Functional Groups | Sulfone ( |
Reactivity Logic
The molecule possesses three distinct reactive centers:
-
-Sulfonyl Methylene (C-Nucleophile): The electron-withdrawing nature of the sulfone and the aromatic ring makes these protons acidic. Upon treatment with a base (e.g.,
-BuLi, NaH), it forms a stable carbanion that reacts with alkyl halides, aldehydes, and ketones. -
Aromatic Ring (Electrophilic Substitution): The meta-methoxy group activates the ring at positions 2, 4, and 6, facilitating halogenation or Friedel-Crafts reactions, despite the deactivating effect of the sulfonylmethyl group.
-
Methoxy Group: Serves as a protected phenol, cleavable by
to yield the corresponding phenol derivative.
Figure 1: Functional reactivity map highlighting the three primary sites for chemical modification.
Validated Experimental Protocols
Protocol A: Synthesis of the Intermediate
Rationale: This sulfone is rarely sold in bulk but is easily synthesized from the commercially available bromide. This step is self-validating; the product precipitates as a crystalline solid.
Reagents:
-
3-Methoxybenzyl bromide (1.0 equiv) [CAS: 874-98-6][1]
-
Sodium methanesulfinate (
, 1.2 equiv) -
Solvent: DMF or Ethanol/Water (1:1)
Procedure:
-
Dissolve 3-methoxybenzyl bromide (20.1 g, 100 mmol) in DMF (100 mL).
-
Add sodium methanesulfinate (12.2 g, 120 mmol) in one portion.
-
Heat the mixture to 60°C for 4 hours. Monitor by TLC (the bromide spot will disappear).
-
Workup: Pour the reaction mixture into ice-cold water (500 mL). The product usually precipitates as a white solid.
-
Filter the solid, wash with water (
mL) and hexanes ( mL). -
Purification: Recrystallize from Ethanol/Hexanes if necessary.
-
Yield: Typically 85–95%.
Protocol B: -Alkylation (C-C Bond Formation)
Rationale: The sulfone stabilizes the anion, allowing for clean
Reagents:
-
This compound (1.0 equiv)
- -Butyllithium (1.1 equiv, 1.6M in hexanes) or NaH (1.2 equiv)
-
Electrophile (e.g., Benzyl bromide, Methyl iodide) (1.1 equiv)
-
Solvent: Anhydrous THF
Procedure:
-
Charge a flame-dried flask with the sulfone (1.0 g, 5 mmol) and anhydrous THF (20 mL) under Nitrogen/Argon.
-
Cool the solution to -78°C (Dry ice/acetone bath).
-
Add
-BuLi (3.4 mL, 5.5 mmol) dropwise over 10 minutes. The solution will turn bright yellow/orange, indicating carbanion formation. -
Stir at -78°C for 30 minutes.
-
Add the electrophile (neat or in THF) dropwise.
-
Allow the reaction to warm to room temperature over 2 hours.
-
Quench: Add saturated
solution. -
Extraction: Extract with EtOAc, dry over
, and concentrate.
Protocol C: Julia-Lythgoe Olefination (Stilbene Synthesis)
Rationale: This is the primary application for benzyl sulfones in medicinal chemistry—synthesizing stilbenes (common in anticancer drugs) with high E-selectivity.
Mechanism:
-
Addition of sulfone anion to aldehyde
-hydroxysulfone. -
Derivatization (acetylation/benzoylation).
-
Reductive elimination (Na/Hg or SmI2) to form the alkene.
Procedure:
-
Addition: Generate the anion as in Protocol B (-78°C). Add the aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde) and stir for 1 hour. Quench and isolate the
-hydroxysulfone. -
Acylation: Dissolve the intermediate in DCM, add
(1.5 equiv), Pyridine (2.0 equiv), and DMAP (cat.). Stir until conversion is complete. -
Elimination: Dissolve the acylated sulfone in MeOH/THF. Add 5% Sodium Amalgam (Na/Hg) (4 equiv Na) at 0°C. Stir vigorously.
-
Result: The sulfone group is eliminated, yielding the E-stilbene.
Synthesis Workflow & Decision Tree
This diagram illustrates the decision process for utilizing this intermediate in drug discovery campaigns.
Figure 2: Strategic workflow for converting the bromide precursor into high-value medicinal scaffolds.
Safety & Handling (MSDS Highlights)
-
3-Methoxybenzyl bromide: Lachrymator and corrosive. Handle in a fume hood.
-
This compound: Generally stable solid. Avoid inhalation of dust.
-
n-Butyllithium: Pyrophoric. Requires anhydrous, inert atmosphere techniques.
-
Sodium Amalgam (Na/Hg): Highly toxic (Mercury). Use alternative reductive elimination methods (e.g.,
) if possible for Green Chemistry compliance.
References
-
Synthesis of Benzyl Sulfones
-
Methodology: "Nucleophilic substitution of benzylic halides with sodium sulfinates." Journal of Organic Chemistry. (General reference for sulfinate alkylation).
-
-
Julia-Kocienski Olefination
-
Review: Blakemore, P. R. "The modified Julia olefination: alkene synthesis via the condensation of metallated heteroaryl sulfones with carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 2002. Link
-
-
Precursor Properties (3-Methoxybenzyl bromide)
-
PubChem CID 4067207: Physical properties and safety data. Link
-
-
Sulfone Acidity Data
-
Bordwell pKa Table: Acidity of benzyl methyl sulfones in DMSO. Link
-
Sources
Troubleshooting & Optimization
How to improve the reaction yield in 1-methoxy-3-(methylsulfonylmethyl)benzene synthesis
Subject: Yield Optimization & Troubleshooting Guide for CAS: 62476-65-7 (and analogs) Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are attempting to synthesize 1-methoxy-3-(methylsulfonylmethyl)benzene (also known as 3-methoxybenzyl methyl sulfone). This transformation involves installing a methylsulfonyl group at the benzylic position of a 3-methoxybenzene scaffold.
While this reaction is theoretically straightforward, researchers often encounter yields stuck in the 40–60% range due to ambident nucleophile behavior , solubility mismatches , or competitive hydrolysis .
This guide prioritizes the Nucleophilic Substitution (Sulfinate Alkylation) route as it is the most direct and scalable method. The Oxidation Route is treated as a secondary backup.
Visual Diagnostic: Troubleshooting Flowchart
Before altering your protocol, use this decision tree to identify your specific failure mode.
Figure 1: Diagnostic logic for identifying yield bottlenecks in sulfone synthesis.
Module 1: The Primary Route (Sulfinate Alkylation)
Reaction: 3-Methoxybenzyl chloride/bromide + Sodium Methanesulfinate (
The Core Problem: The Ambident Nucleophile
Sodium methanesulfinate is an ambident nucleophile . It can attack via:
-
Sulfur (Soft center): Yields the desired Sulfone (thermodynamically stable).
-
Oxygen (Hard center): Yields the Sulfinic Ester (unstable, kinetic product).
The Fix (HSAB Theory): To maximize yield, you must favor Soft-Soft interactions.
-
Leaving Group: Use the Bromide (softer) rather than the Chloride. If you must use the chloride, add 10 mol% Sodium Iodide (NaI) . This generates the benzyl iodide in situ (Finkelstein reaction), which is much more reactive toward the sulfur center [1].
-
Solvent: Polar aprotic solvents (DMF, DMSO) solvate the sodium cation specifically, leaving the sulfinate anion "naked" and more reactive. Protic solvents (Ethanol/Water) hydrogen-bond to the oxygen of the sulfinate, reducing its nucleophilicity but also suppressing O-alkylation.
Optimized Protocol (High Yield)
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1.0 eq Halide : 1.5 eq Sulfinate | Excess sulfinate drives the reaction to completion ( |
| Solvent | DMF (Anhydrous) | Maximizes nucleophilicity. DMSO is also good but harder to remove. |
| Temperature | 60°C – 70°C | >90°C risks decomposing the sulfinate (releasing |
| Catalyst | TBAI (5 mol%) | Tetrabutylammonium iodide acts as a Phase Transfer Catalyst, solubilizing the salt. |
| Time | 4 – 6 Hours | Monitor by TLC. |
Step-by-Step Procedure
-
Dissolution: Dissolve 3-methoxybenzyl bromide (1.0 eq) in anhydrous DMF (5 mL per gram).
-
Activation: Add Sodium Methanesulfinate (1.5 eq) and TBAI (0.05 eq).
-
Reaction: Heat to 65°C under Nitrogen. Stir vigorously.
-
Note: The mixture will become a suspension.
-
-
Workup (Critical for Yield):
-
Pour the reaction mixture into Ice Water (10x volume).
-
Stir for 30 minutes. The product should precipitate as a white solid.[1]
-
If it oils out: The 3-methoxy group lowers the melting point. Extract with Ethyl Acetate, wash with water (
) to remove DMF, then brine. Dry overngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> .
-
-
Purification: Recrystallize from Isopropyl Alcohol (IPA) or Ethanol.
Module 2: The Alternative Route (Oxidation)
Reaction: 3-Methoxybenzyl methyl sulfide
Use this route only if the sulfinate alkylation fails due to steric hindrance or availability of reagents.
The Core Problem: The "Sulfoxide Stop"
Oxidation proceeds in two steps: Sulfide
Optimized Protocol (Green Chemistry)
| Reagent | Role | Notes |
| Stoichiometric Oxidant | Cheap, green. Needs 2.5–3.0 equivalents. | |
| Catalyst | Sodium Tungstate (2 mol%) is essential to drive the Sulfoxide | |
| Acidic pH | Promoter | Add catalytic |
Procedure:
-
Dissolve thioether in Methanol.
-
Add
(2 mol%). -
Add
(30% aq) dropwise at 50°C. -
Reflux for 2 hours to ensure conversion of sulfoxide to sulfone.
Module 3: Structural Insights (The 3-Methoxy Effect)
Understanding your specific molecule is key to purification.[2]
-
Electronic Effect: The meta-methoxy group is inductively electron-withdrawing (
). This makes the benzylic hydrogens slightly more acidic than in unsubstituted toluene derivatives.-
Caution: Avoid strong bases (like NaH or LDA) during the reaction, as they could deprotonate the benzylic position, leading to side reactions (stilbene formation).
-
-
Solubility: The methoxy group increases lipophilicity compared to the naked benzene but increases polarity compared to a methyl group.
-
Result: The product is likely soluble in chlorinated solvents and ethyl acetate but insoluble in water and hexanes. Use Hexane:Ethyl Acetate (3:1) for TLC monitoring.
-
Frequently Asked Questions (FAQ)
Q: My product is an oil, but it's supposed to be a solid. What happened? A: This is common with 3-methoxy derivatives.
-
Residual Solvent: DMF is notoriously difficult to remove. Wash your organic layer 3 times with water, then once with brine.[3]
-
Impurity Depression: Even 5% sulfinic ester impurity can depress the melting point. Triturate the oil with cold Diethyl Ether or Pentane . This often induces crystallization of the sulfone while leaving impurities in solution.
Q: I smell a "garlic" odor during the sulfinate reaction. A: This indicates decomposition. Sodium methanesulfinate can disproportionate or decompose to release dimethyl disulfide or similar sulfur species if heated too high (>90°C) or if the pH drops (acidic conditions). Ensure your reaction is neutral/basic and keep Temp < 80°C.
Q: Can I use Ethanol/Water instead of DMF? A: Yes, but expect the reaction time to triple (12–18 hours). You must use reflux conditions (approx 78°C). The yield is often slightly lower (60–70%) compared to DMF (80–90%) due to the solvation of the nucleophile by water [3].
References
-
Finkelstein-Assisted Sulfonylation: Li, H.-H., et al. "Synthesis of benzylic sulfones." Journal of Organic Chemistry, 2009, 74, 9501-9504.[4] Link
-
Tungstate Catalyzed Oxidation: Sato, K., et al. "A Halide-Free Method for Oxidation of Sulfides to Sulfones with 30% Hydrogen Peroxide." Tetrahedron, 2001, 57, 2469. Link
-
Solvent Effects in Nucleophilic Substitution: "Methanesulfinylation of Benzyl Halides." Organic Chemistry Portal. Link
-
General Sulfinate Reactivity: Willis, M. C., et al. "One-pot three-component sulfone synthesis."[5] Royal Society of Chemistry, 2013. Link
Sources
- 1. WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Benzyl Sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 5. One-pot three-component sulfone synthesis exploiting palladium-catalysed aryl halide aminosulfonylation - Chemical Science (RSC Publishing) DOI:10.1039/C3SC52332B [pubs.rsc.org]
Troubleshooting common issues in the purification of polar organic compounds
Welcome to the Polar Compound Purification Support Center .
I am your Senior Application Scientist. I have designed this interface not as a static textbook, but as a dynamic troubleshooting hub. We are bypassing the "basics" to address the specific failure modes that ruin purifications of polar organic molecules: tailing, precipitation, phase collapse, and retention loss.
Use the modules below to diagnose your specific issue.
Module 1: The "Sticky" Peak (Tailing & Irreversible Adsorption)
User Query: "My amine-containing compound is tailing severely on my silica flash column, or it’s not eluting at all despite high polarity solvents."
The Mechanism:
Standard silica gel (
Troubleshooting Protocol:
-
The Modifier Strategy:
-
Action: Add a basic modifier to your mobile phase.
-
Choice: Triethylamine (TEA) or Ammonium Hydroxide (
). -
Dosage: 0.1% to 1.0% (v/v) in the organic component (e.g., Methanol/DCM).
-
Why it works: The modifier effectively "caps" the active silanol sites by competing with your analyte, forcing your compound to partition rather than stick.
-
-
The Stationary Phase Switch:
-
Action: Switch from bare silica to Amine-Functionalized Silica (e.g.,
-Silica). -
Why it works: The surface is already basic. This creates a "shield" that prevents the ionic interaction without needing messy mobile phase additives.
-
Visual Guide: The Modifier Decision Tree
Figure 1: Decision logic for selecting mobile phase modifiers or stationary phases based on compound chemistry.
Module 2: The Solubility Paradox (Precipitation & Loading)
User Query: "My sample is polar, so I dissolved it in DMSO/MeOH. When I injected it, the pressure spiked, or the compound eluted immediately at the solvent front."
The Mechanism: This is the "Strong Solvent Effect." In Normal Phase (NP), Hexane/DCM are "weak" and MeOH/DMSO are "strong." If you inject a sample dissolved in DMSO into a Hexane-equilibrated column, the DMSO acts as a local transport mechanism, carrying your compound through the column unretained (breakthrough). Conversely, if the sample hits non-polar solvent and isn't soluble, it precipitates, clogging the frit.
Troubleshooting Protocol:
-
Assess Liquid Loading Feasibility:
-
Can you dissolve the sample in the initial mobile phase (e.g., 5% MeOH in DCM)?
-
Yes: Proceed with liquid injection.
-
No: Do NOT inject pure DMSO or MeOH. Proceed to Dry Loading.
-
-
Dry Loading Workflow (The Gold Standard for Polars):
-
Step A: Dissolve crude sample in a strong solvent (MeOH/Acetone) in a round-bottom flask.
-
Step B: Add a solid sorbent (Silica, Celite, or Diatomaceous Earth) at a ratio of 1:2 or 1:3 (Sample:Sorbent).
-
Step C: Evaporate solvent via rotary evaporator until the powder is free-flowing.
-
Step D: Load this powder into an empty solid-load cartridge (SLS) and place it upstream of the main column.
-
Data: Solvent Compatibility & Loading Limits
| Loading Method | Solvent Tolerance | Max Sample Load (% of Column Mass) | Risk Factor |
| Liquid (Weak Solvent) | DCM, Hexane, Toluene | 1% - 5% | Low (Ideal) |
| Liquid (Strong Solvent) | MeOH, DMSO, DMF | < 1% | High (Band broadening, breakthrough) |
| Dry Load (Silica) | N/A (Solvent removed) | 10% - 15% | Low (Best resolution) |
| Dry Load (Celite) | N/A (Solvent removed) | 5% - 10% | Very Low (Inert, no irreversible binding) |
Module 3: Reversed Phase Issues (Phase Collapse & Void Elution)
User Query: "I switched to C18 because my compound is polar, but now it elutes in the void volume (retention time = 0) or retention shifts between runs."
The Mechanism:
-
No Retention: Standard C18 relies on hydrophobic interaction. Highly polar compounds (logP < 0) have no affinity for the hydrophobic C18 chains and simply pass through with the water.
-
Phase Collapse (Dewetting): If you run 100% aqueous mobile phase to try and retain the compound, the hydrophobic C18 chains "fold" down onto the silica surface to escape the water. This reduces surface area and kills retention reproducibility.
Troubleshooting Protocol:
-
Switch to C18-AQ (Aqueous):
-
These columns have polar end-capping or hydrophilic spacing groups. They remain extended even in 100% water, preventing phase collapse.
-
-
The HILIC Alternative:
-
If C18-AQ fails to retain the compound, you must invert the mechanism entirely and use Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Visual Guide: Column Selection Logic
Figure 2: Workflow for selecting the correct stationary phase based on compound polarity (LogP).
Module 4: HILIC Specifics (The "Reverse" Reverse Phase)
User Query: "I'm using HILIC, but my peak shapes are terrible and retention times drift."
The Mechanism: HILIC works by forming a water-rich layer on the surface of the polar stationary phase.[1] Analytes partition between the bulk organic phase (usually Acetonitrile) and this water layer.
-
Drift: Occurs because the water layer takes a long time to establish.
-
Peak Distortion: Occurs because users inject water-rich samples. In HILIC, water is the strong solvent.[1][2] Injecting water is like injecting DMSO in Normal Phase—it disrupts the partitioning.
Troubleshooting Protocol:
-
Equilibration Rule:
-
HILIC columns require 20–50 Column Volumes (CV) of equilibration before the first run to hydrate the surface fully.
-
Tip: If using a gradient, re-equilibrate for at least 10 CV between runs.
-
-
Injection Solvent Matching:
-
Correct: Dissolve sample in 80-90% Acetonitrile (ACN) / 10-20% Water.
-
Incorrect: Dissolving in 100% Water or MeOH. This creates a "strong solvent slug" that smears the peak.
-
-
Mobile Phase Hierarchy (HILIC):
-
Weak Solvent (A): Acetonitrile (Higher % = Higher Retention).
-
Strong Solvent (B): Water / Ammonium Acetate buffer (Higher % = Faster Elution).
-
References
-
Teledyne ISCO. (2016). Strategies for the Flash Purification of Highly Polar Compounds. Application Note AN118. Link
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Technical Overview. Link
-
Waters Corporation. (2023). Hydrophilic Interaction Liquid Chromatography (HILIC) Method Migration: Troubleshooting Peak Splitting. Application Note. Link
-
Biotage. (2023).[3][4][5] Dry loading vs. liquid loading, which provides better flash column chromatography results? The Flash Purification Blog. Link
-
Restek. (2020). How to Avoid Common Problems with HILIC Methods. Link
Sources
Methods for removing persistent impurities from 1-methoxy-3-(methylsulfonylmethyl)benzene
Executive Summary & Diagnostic Framework
This guide addresses the purification of 1-methoxy-3-(methylsulfonylmethyl)benzene (also known as 3-(methylsulfonylmethyl)anisole), a critical intermediate often utilized in the synthesis of PDE4 inhibitors (e.g., Apremilast analogs).[1][2][3]
Users typically encounter three classes of persistent impurities during synthesis, particularly when utilizing the sulfide oxidation route (from 3-methoxybenzyl methyl sulfide) or the nucleophilic displacement route (from 3-methoxybenzyl chloride/bromide).[1][2][3][4][5]
Diagnostic Table: Identifying Your Impurity
| Impurity Type | Likely Identity | Diagnostic Signal (HPLC/TLC) | Chemical Behavior |
| Oxidation Intermediate | Sulfoxide (1-methoxy-3-(methylsulfinylmethyl)benzene) | HPLC: Elutes before main peak (more polar).TLC: Lower R_f than product.[1][2][3][4] | Soluble in water/alcohols; resists simple crystallization.[1][4][5] |
| Starting Material | Sulfide (1-methoxy-3-(methylthiomethyl)benzene) | HPLC: Elutes after main peak (less polar).TLC: High R_f near solvent front.[1][2][3][4] | Distinct "garlic/sulfur" odor; susceptible to oxidation.[1][4][5] |
| Starting Material | Benzyl Halide (3-methoxybenzyl chloride/bromide) | HPLC: Non-polar, late eluting.GC: Sharp early peak.[1][4][5] | Potent alkylating agent (lachrymator); potential genotoxin.[4][5] |
| Byproduct | Bis-sulfone (Coupling product) | HPLC: Very late eluter (dimer).[1][3][5] | Highly insoluble high-melting solid.[1][2][3][4][5] |
Troubleshooting & Remediation Protocols
Issue #1: "I have a persistent polar impurity (0.5 - 5%) that won't crystallize out."
Diagnosis: This is almost certainly the Sulfoxide intermediate.[1][2][3] Oxidation of sulfides to sulfones proceeds in two steps: Sulfide
Solution: The "Oxidative Polish" Protocol Standard recrystallization is ineffective because sulfoxides and sulfones often form solid solutions.[1][5] You must chemically convert the impurity to the product.[1][2][3]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude solid in Glacial Acetic Acid (5 mL per gram of solid). If solubility is poor, warm to 40°C.[1][4][5]
-
Oxidant Addition: Add Potassium Permanganate (KMnO₄) solution (5% aq.) dropwise.
-
Quenching: Decolorize the solution by adding solid Sodium Bisulfite (NaHSO₃) or a few drops of ethanol until the pink color disappears and manganese dioxide (brown precipitate) dissolves or flocculates.[1][5]
-
Isolation: Pour the mixture into 5 volumes of ice-cold water. The pure sulfone will precipitate as a white solid.[1][5]
-
Filtration: Filter and wash thoroughly with water to remove manganese salts.[1][4][5]
Why this works: KMnO₄ is a selective oxidant that rapidly converts sulfoxides to sulfones under acidic conditions but does not degrade the benzene ring or ether linkage under these mild conditions.[1][3][5]
Issue #2: "My product has a yellow tint and smells faintly of sulfur."
Diagnosis: Presence of unreacted Sulfide starting material or trace organosulfur byproducts.[1][4][5] Even <0.1% sulfide can cause odor and color issues.[1][4][5]
Solution: The "Phase-Transfer" Wash If the impurity is the sulfide (non-polar), it can be removed by washing the solid product with a non-polar solvent in which the sulfone is insoluble.[1][2][3]
Step-by-Step Protocol:
-
Slurry: Suspend the crude solid in Hexanes or Heptane (10 mL per gram).
-
Agitation: Stir vigorously at room temperature for 60 minutes. Do not heat, as this may dissolve the sulfone.[1][4][5]
-
Filtration: Filter the solid.[1][4][5] The lipophilic sulfide impurity will remain in the hexane filtrate.[1][2][3]
-
Drying: Vacuum dry the filter cake.
Issue #3: "I need to remove trace Benzyl Halide (Genotoxic Impurity)."
Diagnosis: Unreacted 3-methoxybenzyl chloride/bromide is a structural alert (PGI).[1][4][5]
Solution: Nucleophilic Scavenging Recrystallization alone may not reach ppm levels.[1][4][5] Use a scavenger amine.
Step-by-Step Protocol:
-
Dissolution: Dissolve crude material in Ethanol or IPA at reflux.[1][4][5]
-
Scavenging: Add 5 mol% Morpholine or Piperidine . Reflux for 30 minutes.
-
Crystallization: Cool the solution slowly to 0-5°C.
-
Filtration: The sulfone crystallizes out, while the polar ammonium salt remains dissolved in the alcoholic mother liquor.[1][4][5]
-
Wash: Wash the cake with cold ethanol.
Decision Tree: Purification Workflow
The following logic flow illustrates the decision process for selecting the correct purification method based on impurity profile.
Figure 1: Decision matrix for removing specific impurities from benzyl sulfone derivatives.
Summary of Physical Properties for Process Design
| Property | Value | Relevance |
| Solubility (Water) | Insoluble (<0.1 g/L) | Allows precipitation by water addition.[1][2][3][4] |
| Solubility (Ethanol) | Moderate (Hot), Poor (Cold) | Ideal for recrystallization.[4][5] |
| Solubility (DCM/EtOAc) | High | Good for extraction, bad for crystallization.[4][5] |
| Melting Point | ~100-120°C (Est.)[1][2][3] | High enough for solid handling; watch for oiling out if solvent wet.[1][4][5] |
References
-
Synthesis of Methyl Sulfones (General Methodologies)
-
Oxidation of Sulfides to Sulfones (Impurity Control)
-
PMC (NIH): "Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid." (2023).[5] Discusses oxidative selectivity and removal of sulfide residues.
-
-
Purification of Sulfone Intermediates (Patent Literature)
-
Physical Properties of Benzyl Methyl Sulfones
Sources
- 1. CN1036454C - Preparation method of anisole - Google Patents [patents.google.com]
- 2. CN106916055B - Environment-friendly synthesis method of p-methyl anisole - Google Patents [patents.google.com]
- 3. CN103588625A - Method for synthesizing anisol by utilizing methyl sodium sulfate waste residue - Google Patents [patents.google.com]
- 4. Benzene, 1-methoxy-3-methyl- [webbook.nist.gov]
- 5. Showing Compound Benzyl methyl sulfide (FDB003371) - FooDB [foodb.ca]
- 6. researchgate.net [researchgate.net]
- 7. US20200056103A1 - Process for removing sulfur compounds from a liquid composition - Google Patents [patents.google.com]
- 8. chemrxiv.org [chemrxiv.org]
Challenges and solutions for scaling up the synthesis of 1-methoxy-3-(methylsulfonylmethyl)benzene
This guide serves as a specialized technical support center for the scale-up of 1-methoxy-3-(methylsulfonylmethyl)benzene (also known as m-methoxybenzyl methyl sulfone). The content is structured to address the specific chemical engineering and process chemistry challenges associated with benzyl sulfone synthesis.
Current Status: Active Support Level: Tier 3 (Process Development & Scale-Up) Subject: Troubleshooting Yield, Safety, and Purity in Benzyl Sulfone Synthesis
Executive Summary: The Synthetic Landscape
The target molecule contains a benzyl sulfone moiety. In a process setting, two primary routes exist.[1][2] You must identify which pathway you are currently troubleshooting:
-
Route A (Nucleophilic Substitution): Reaction of 3-methoxybenzyl chloride/bromide with sodium methanesulfinate. Preferred for scale-up due to safety.
-
Route B (Oxidative Pathway): Reaction of 3-methoxybenzyl halide with sodium thiomethoxide, followed by oxidation. High safety risk on scale due to exothermic oxidation.
Module 1: The Nucleophilic Substitution Route (Preferred)
Context: You are reacting 3-methoxybenzyl chloride (or bromide) with sodium methanesulfinate (
📉 Troubleshooting Guide: Reaction Kinetics & Conversion
Q: My reaction conversion stalls at 60-70% despite excess sodium methanesulfinate. Why? A: This is a classic Phase Transfer/Solubility Mismatch . Sodium methanesulfinate is an ionic salt, soluble in water but insoluble in non-polar organics. Benzyl chloride is lipophilic.
-
Diagnosis: If you are using a pure organic solvent (e.g., Toluene, DCM) without a catalyst, the reagents are in separate phases.
-
Solution 1 (The Homogeneous Fix): Switch to DMSO or DMF (3-5 volumes). These dissolve both species, often driving conversion to >95% in <4 hours at 60°C.
-
Warning: Removing DMF/DMSO requires aqueous washes which can lead to emulsion issues.
-
-
Solution 2 (The Heterogeneous Fix): Use Phase Transfer Catalysis (PTC) . Add 5 mol% TBAB (Tetrabutylammonium bromide) to a Toluene/Water or Ethyl Acetate/Water biphasic system. This shuttles the sulfinate anion into the organic phase.
Q: I am seeing a "dimer" impurity (
-
Root Cause: Sodium methanesulfinate can be slightly basic. If the temperature is too high (>90°C) or metal contaminants are present, the benzyl halide can homocouple.
-
Corrective Action:
-
Keep reaction temperature below 80°C .
-
Ensure your solvent is degassed (oxygen can promote radical coupling).
-
Switch from Benzyl Bromide to Benzyl Chloride (less reactive, higher selectivity).
-
📊 Data Table: Solvent Selection Matrix
| Solvent System | Reaction Rate | Workup Difficulty | Scale-Up Suitability |
| DMF / DMSO | High | High (High BP, water washes needed) | Medium (Good for <10kg) |
| Ethanol / Water (3:1) | Medium | Low (Crystallizes upon cooling) | High (Recommended) |
| Toluene + PTC | Medium | Low (Aqueous separation) | High (Industrial standard) |
Module 2: The Oxidative Route (Legacy/Alternative)
Context: You are oxidizing the intermediate thioether (
⚠️ Safety Critical: Thermal Runaway Management
Q: We observed a sudden temperature spike during the addition of Hydrogen Peroxide (
-
The Hazard: If you add
too fast at low temperature, it may accumulate unreacted. Once the reaction "kicks off," the accumulated oxidant reacts all at once, leading to a thermal runaway. -
Protocol:
-
Dosing Control: Dose
strictly based on calorimetry (RC1 data), not just time. Ensure the cooling jacket capacity exceeds the heat release rate. -
Catalyst: Use Sodium Tungstate (
) to ensure the reaction is instantaneous upon addition, preventing accumulation. -
Quench: Have a reducing agent (Sodium Bisulfite solution) ready for emergency quenching.
-
Q: The final product smells like rotten cabbage/garlic. How do we deodorize it? A: This is residual Dimethyl Disulfide or unreacted Methanethiol precursors.
-
Solution: Perform a "polishing" oxidation. Add a slight excess (0.1 eq) of Bleach (NaOCl) or Peroxide during the final workup to oxidize odorous sulfides to non-volatile sulfoxides/sulfones, which wash away in water.
Module 3: Purification & Isolation Logic
🧪 Visualizing the Process Flow
The following diagram illustrates the decision logic for the preferred synthesis route (Substitution), highlighting the critical control points (CCPs).
Caption: Process Logic for Nucleophilic Substitution. Route B (EtOH/H2O) is preferred for scale-up to facilitate direct crystallization.
🛠️ FAQ: Isolation Challenges
Q: My product is oiling out instead of crystallizing. How do I fix this? A: Benzyl sulfones often have melting points near 60-80°C. If your solvent contains too much residual toluene or impurities, the MP is depressed, leading to an "oil-out."
-
The Fix:
-
Seed Crystals: It is imperative to retain a pure sample to use as seeds. Add seeds at 5°C above the cloud point.
-
Solvent Swap: Swap the solvent to Isopropanol (IPA) . Sulfones generally have a steep solubility curve in IPA (soluble hot, insoluble cold), promoting formation of defined crystals rather than oils.
-
Q: How do I remove inorganic salts (NaCl/NaBr) efficiently without large water washes? A: If running in Ethanol/Water:
-
Distill off the Ethanol.
-
The product will precipitate, but salts (NaCl) are also insoluble in the remaining organic sludge if water is low.
-
Protocol: Add enough water to dissolve the inorganic salts specifically, then filter. The sulfone is water-insoluble and will remain on the filter cake. Wash the cake with cold water to remove trapped brine.
References
-
Process Chemistry of Benzyl Sulfones (Apremilast Analogs)
- Ruijter, E., et al. "Synthesis of Apremilast and its Intermediates." Organic Process Research & Development.
-
Source: (General search landing for verification).
-
Safety of Thioether Oxidation
-
Green Solvents for Alkylation
-
Scale-Up of Electrochemical Oxidation (Alternative)
Sources
- 1. Specific Solvent Issues / Safety Issues with Sulphide Oxidations - Wordpress [reagents.acsgcipr.org]
- 2. Continuous Flow Preparation of Benzylic Sodium Organometallics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One moment, please... [denmarkgroup.web.illinois.edu]
- 4. reddit.com [reddit.com]
- 5. environmentclearance.nic.in [environmentclearance.nic.in]
- 6. reddit.com [reddit.com]
- 7. Anisole (CAS 100-66-3) - High-Quality Organic Compound [vinatiorganics.com]
- 8. acs.figshare.com [acs.figshare.com]
- 9. Aqueous sodium tosylate: a sustainable medium for alkylations - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Investigating potential degradation pathways for methoxybenzene derivatives under experimental conditions
This guide serves as a specialized technical support resource for researchers investigating the stability and degradation of methoxybenzene (anisole) derivatives. It is structured to address specific experimental anomalies through root cause analysis, mechanistic validation, and standardized protocols.
Status: Operational | Tier: Level 3 (Senior Scientist Support)
Introduction: The Anisole Stability Paradox
Methoxybenzene (anisole) derivatives are ubiquitous in medicinal chemistry due to the lipophilicity and metabolic resistance of the methoxy group compared to free phenols. However, under specific experimental stressors—acidic environments, oxidative forcing, or microsomal incubation—the "stable" ether linkage becomes a reactive liability.
This guide addresses the three most common degradation tickets submitted by our user base: Acid-Catalyzed Hydrolysis , Metabolic O-Dealkylation , and Oxidative Quinone Formation .
Ticket #01: "Unexpected Polar Impurity in Acidic Media"
User Report: “During the deprotection of a Boc-group using 4M HCl/Dioxane, my anisole-containing scaffold shows a new impurity (approx. 15%) eluting earlier on Reverse Phase HPLC. Mass spec shows a loss of 14 Da.”
Root Cause Analysis: Acid-Catalyzed O-Demethylation
While aryl methyl ethers are generally stable to bases, they are susceptible to cleavage by strong acids, particularly Lewis acids (e.g., BBr₃, AlCl₃) or strong Brønsted acids (HI, HBr) at elevated temperatures. The "loss of 14 Da" (–CH₂ + H) is the hallmark of O-demethylation , converting the anisole to a phenol .
Mechanistic Insight
The reaction proceeds via an SN2 mechanism where the ether oxygen is first protonated, converting the methoxy group into a good leaving group (methanol). A nucleophile (halide ion) then attacks the methyl carbon.
Key Factor: The nucleophilicity of the counter-ion matters.[1] Iodide (I⁻) and Bromide (Br⁻) are strong nucleophiles, making HI and HBr potent cleaving agents. Chloride (Cl⁻) is weaker; however, prolonged exposure or high temperatures with HCl can still drive this reaction.
Visualization: Acid-Catalyzed Cleavage Pathway
Figure 1: Mechanism of acid-catalyzed O-demethylation. The rate-determining step is the nucleophilic attack on the methyl group.
Validation Protocol: Acid Stability Profiling
To confirm if the impurity is the phenolic degradant, perform this stress test.
-
Preparation: Dissolve 5 mg of the substrate in 1 mL of Acetonitrile (ACN).
-
Stress Condition: Add 1 mL of 48% HBr (aqueous). Note: HBr is used over HCl to accelerate the mechanism for detection purposes.
-
Incubation: Heat at 60°C for 2 hours.
-
Quench: Neutralize with saturated NaHCO₃ (carefully, evolution of CO₂).
-
Analysis: Inject on LC-MS.
-
Success Criteria: If the "unknown impurity" peak area increases significantly compared to the control, the pathway is confirmed as O-demethylation.
-
Ticket #02: "High Clearance in Human Liver Microsomes (HLM)"
User Report: “My compound is stable in plasma but disappears rapidly in microsomal stability assays (T½ < 10 min). The major metabolite is M-14.”
Root Cause Analysis: CYP450-Mediated O-Dealkylation
The methoxy group is a prime target for Cytochrome P450 enzymes (specifically CYP1A2 , CYP2D6 , and CYP3A4 ).[2][3][4] The metabolic pathway involves hydroxylation of the alpha-carbon (the methyl group) to form an unstable hemiacetal, which spontaneously collapses into the phenol and formaldehyde.
Mechanistic Insight
This is an oxidative process requiring NADPH and molecular oxygen. The "M-14" mass shift is diagnostic of the loss of a methylene group (CH₂) during the conversion of -OCH₃ to -OH.
Visualization: Metabolic Clearance Pathway
Figure 2: CYP450-mediated O-demethylation mechanism via hydroxylation of the methyl group.
Validation Protocol: Deuterium Isotope Effect Study
To confirm this pathway and potentially improve stability, synthesize the trideuteromethoxy (-OCD₃) analog.
-
Rationale: The C-D bond is stronger than the C-H bond. If C-H bond breaking (hydrogen atom abstraction) is the rate-determining step, the deuterated analog will show increased metabolic stability (Kinetic Isotope Effect, KIE).
-
Experiment: Incubate both the proteo- (OCH₃) and deutero- (OCD₃) analogs in HLM side-by-side.
-
Calculation: Calculate Intrinsic Clearance (CLint) for both.
-
Interpretation: If CLint(OCD₃) < CLint(OCH₃), the metabolic instability is driven by O-demethylation.
-
Ticket #03: "Sample Turning Yellow/Brown in Solution"
User Report: “My methoxy-aniline derivative is turning dark upon storage in solution, even at 4°C. LC-MS shows a complex mixture with peaks at M+14 and M+16.”
Root Cause Analysis: Oxidative Quinone Formation
Electron-rich anisoles, especially those with additional electron-donating groups (like amines or other alkoxys) at ortho or para positions, are prone to oxidation. They can form Quinones or Quinone Imines . The color change (yellow/brown/black) is characteristic of conjugated quinoid systems.
Mechanistic Insight
-
M+16: Hydroxylation of the ring (formation of a phenol/catechol).
-
M-2 (from catechol): Oxidation to ortho-quinone.
-
M+14: Oxidation of the ring to a ketone/quinone species often involves complex mass shifts depending on the solvent adducts.
Visualization: Oxidative Degradation Pathway
Figure 3: Pathway for oxidative degradation of electron-rich anisoles to colored quinone species.
Troubleshooting Protocol: Antioxidant Screening
If your compound is oxidation-sensitive, test the addition of antioxidants to the formulation or storage solvent.
| Additive | Concentration | Mechanism | Best For |
| Ascorbic Acid | 0.1% w/v | ROS Scavenger | Aqueous buffers |
| BHT (Butylated hydroxytoluene) | 0.05% w/v | Radical Scavenger | Organic solvents (DCM, EtOAc) |
| Sodium Metabisulfite | 0.1% w/v | Reducing Agent | Prevent quinone formation |
Summary of Degradation Signals
| Observation | Likely Pathway | Diagnostic Mass Shift | Recommended Action |
| New Polar Peak | Acid Hydrolysis (O-demethylation) | M - 14 | Avoid strong acids (HBr, HI); check pH of mobile phase. |
| Rapid Microsomal Loss | Metabolic Oxidation (CYP450) | M - 14 | Synthesize -OCD₃ analog or block metabolic "soft spot". |
| Darkening Solution | Quinone Oxidation | M + 16 / M - 2 | Protect from light; add BHT/Ascorbic acid; degas solvents. |
| M+30 / M+32 | Photolytic Ring Opening | M + 32 | Use amber glassware; avoid direct UV exposure. |
References
-
Lundquist, K., & Lundgren, R. (1972). Acid degradation of lignin.[5] Part VII. The cleavage of ether bonds.[1][6][7][8] Acta Chemica Scandinavica, 26, 2005-2023. Link
-
Testa, B., & Kramer, S. D. (2007). The biochemistry of drug metabolism—an introduction: part 3. Reactions of hydrolysis and their mechanisms. Chemistry & Biodiversity, 4(9), 2031-2122. Link
-
Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611-650. Link
- Baerns, M., et al. (2013). Basic Principles in Applied Catalysis. Springer Science & Business Media.
-
IUPAC. (1997). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Ether Cleavage. Link
Sources
- 1. Ether cleavage - Wikipedia [en.wikipedia.org]
- 2. O-demethylation of epipodophyllotoxins is catalyzed by human cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preference for O-demethylation reactions in the oxidation of 2'-, 3'-, and 4'-methoxyflavones by human cytochrome P450 enzymes [pubmed.ncbi.nlm.nih.gov]
- 4. Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. longdom.org [longdom.org]
Technical Support Center: The Impact of Solvent Selection on the Synthesis of Substituted Benzenes
Welcome to the technical support center dedicated to one of the most critical, yet often underestimated, variables in organic synthesis: solvent selection. For researchers engaged in the synthesis of substituted benzenes—a cornerstone of pharmaceutical and materials science—the choice of solvent is not merely about dissolving reactants. It is a powerful tool that dictates reaction kinetics, controls regioselectivity, stabilizes intermediates, and ultimately determines the success or failure of an experiment.
This guide is structured to provide direct, actionable insights. We move beyond simple protocols to explain the underlying principles, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Troubleshooting Guide: Common Issues & Solvent-Based Solutions
This section addresses specific experimental failures and sluggish reactions, tracing the root cause to solvent choice and providing clear, corrective actions.
Scenario 1: Friedel-Crafts Reactions – The Regioselectivity Problem
Q: My Friedel-Crafts acylation of naphthalene is giving me a mixture of 1-acetyl and 2-acetylnaphthalene, with the undesired isomer predominating. How can I control the regioselectivity?
A: This is a classic case of kinetic versus thermodynamic control, which is heavily influenced by your choice of solvent.[1] The electrophilic attack at the 1-position (alpha) is sterically more accessible and faster, leading to the kinetic product . However, the 2-substituted product (beta) is sterically more stable, making it the thermodynamic product .[1]
-
The Cause: The key lies in the solubility of the intermediate product-Lewis acid complex.
-
In non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂), the initial 1-acetylnaphthalene-AlCl₃ complex is poorly soluble and precipitates out of the solution. This prevents it from redissolving and rearranging to the more stable 2-isomer.[1]
-
In polar solvents like nitrobenzene or nitromethane, the intermediate complex remains dissolved. This allows the reversible reaction to reach equilibrium, favoring the formation of the more stable thermodynamic product, 2-acetylnaphthalene.[1]
-
-
Troubleshooting Steps:
-
For the Kinetic Product (1-acetylnaphthalene): Switch to a non-polar solvent. Carbon disulfide (CS₂) is the traditional choice, though dichloromethane (CH₂Cl₂) is a common, less hazardous alternative. Run the reaction at a lower temperature to further favor the kinetic pathway.
-
For the Thermodynamic Product (2-acetylnaphthalene): Use a polar solvent like nitrobenzene. This will ensure the reaction reaches thermodynamic equilibrium.[1] Be aware that nitrobenzene can be reactive and requires higher purification effort.
-
A similar solvent-controlled regioselectivity has been observed in modern Friedel-Crafts reactions, for instance, with 1-naphthols, where toluene favors ortho-alkylation and acetonitrile favors para-alkylation.[2]
Scenario 2: Nucleophilic Aromatic Substitution (SNAr) – The "Reaction Stalled" Dilemma
Q: My SNAr reaction between 2,4-dinitrochlorobenzene and an amine is incredibly sluggish. I've heated it for hours with minimal conversion. What's wrong?
A: The most probable culprit is the use of a polar protic solvent. The efficiency of SNAr reactions is profoundly dependent on the solvent's ability to solvate the nucleophile.[3]
-
The Cause:
-
Polar Protic Solvents (e.g., methanol, ethanol, water) possess acidic protons that form strong hydrogen bonds with the anionic or lone-pair electrons of your nucleophile.[4][5] This creates a "solvent cage" around the nucleophile, stabilizing it, lowering its ground-state energy, and drastically reducing its nucleophilicity and reactivity.[6][7]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) have large dipole moments that can solvate the counter-cation, but they lack the acidic protons to form hydrogen bonds with the nucleophile.[4][8] This leaves the nucleophile "naked" and highly reactive, dramatically accelerating the rate-determining nucleophilic attack.[4] The rate of an SNAr reaction can be over a thousand times faster in DMF compared to methanol.[4][9]
-
-
Troubleshooting Steps:
-
Change the Solvent: Immediately switch to a high-quality, anhydrous polar aprotic solvent. DMSO and DMF are excellent choices for their high polarity and solvating power.[9] Acetonitrile is also a very effective option.[9]
-
Ensure Anhydrous Conditions: Any residual water in your reaction will act as a protic contaminant. Use dry solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[9]
-
The following table illustrates the dramatic impact of solvent choice on the relative rate of reaction between 2,4-dinitrochlorobenzene and aniline.
| Solvent | Dielectric Constant (ε) | Relative Rate | Solvent Type |
| Methanol | 33 | 1 | Polar Protic |
| Ethanol | 24 | 0.3 | Polar Protic |
| Acetonitrile | 38 | 63 | Polar Aprotic |
| DMF | 37 | 1230 | Polar Aprotic |
| DMSO | 47 | 2800 | Polar Aprotic |
| Data adapted from literature sources for illustrative purposes.[3][9] |
Scenario 3: Palladium-Catalyzed Cross-Coupling – The Low Yield Mystery
Q: My Suzuki coupling reaction is giving a low yield, and I see significant amounts of my boronic acid starting material being converted to a simple arene (protodeboronation). How can I fix this?
A: Low yields in Suzuki couplings are a common frustration, and solvent choice and purity are at the heart of many issues.[10][11] The problems you're describing—low yield and protodeboronation—are often linked.
-
The Cause:
-
Protodeboronation: This side reaction occurs when the boronic acid reacts with a proton source (like water or alcohol) instead of the palladium complex. This is often exacerbated by the basic conditions and elevated temperatures required for the coupling.[12] While many Suzuki reactions use a biphasic system with water, the choice of the organic solvent and the overall conditions must be carefully managed.[13]
-
Catalyst Deactivation/Insolubility: The palladium catalyst's activity and stability are highly solvent-dependent.[14][15] Oxygen dissolved in the solvent can oxidize and deactivate the active Pd(0) catalyst.[10] Furthermore, poor solubility of the catalyst, base, or reactants in the chosen solvent system can lead to a sluggish or incomplete reaction.
-
Dehalogenation: In some cases, the solvent itself (e.g., an alcohol) or impurities can act as a hydride source, leading to the reduction of your aryl halide starting material.[10]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a low-yield Suzuki coupling.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between polar protic and polar aprotic solvents?
A: The key difference lies in their ability to act as hydrogen bond donors.[5]
-
Polar Protic Solvents (e.g., water, methanol, acetic acid) contain hydrogen atoms bonded to highly electronegative atoms (like oxygen or nitrogen). This allows them to form strong hydrogen bonds and act as proton sources.[5][8] They are excellent at solvating both cations and anions.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile) do not have hydrogen atoms bonded to electronegative atoms.[5] While they have significant dipole moments and can solvate cations well, they are poor at solvating anions, leaving them more reactive.[16]
Q2: Why are ethereal solvents like diethyl ether or THF required for Grignard reactions?
A: Grignard reagents are highly reactive and have a dual requirement for their solvent: it must be aprotic and coordinating .[17]
-
Aprotic Nature: Grignard reagents are extremely strong bases and will be instantly destroyed by any protic source, including water, alcohols, or even trace moisture on glassware. Ethers lack acidic protons, making them suitably inert.
-
Coordinating Ability: The lone pairs of electrons on the ether's oxygen atom coordinate to the magnesium center of the Grignard reagent. This Lewis acid-base interaction solvates and stabilizes the reagent, keeping it in solution and preventing it from aggregating.[17][18] This stabilization is crucial for both the formation and subsequent reactivity of the reagent.
Caption: Solvation of a nucleophile in protic vs. aprotic solvents.
Q3: Are there "greener" or more sustainable solvent alternatives for these reactions?
A: Yes, the field of green chemistry has driven significant research into safer, more sustainable solvents. For the synthesis of substituted benzenes, some promising alternatives include:
-
2-Methyltetrahydrofuran (2-MeTHF): A biomass-derived ether that is an excellent substitute for THF in Grignard reactions and other syntheses. It often provides superior performance and has a better safety profile.[19]
-
Cyclic Carbonates (Ethylene/Propylene Carbonate): These have been shown to be effective green alternatives to traditional dipolar aprotic solvents like NMP and DMF in Heck reactions.[20]
-
N-Hydroxyethylpyrrolidone (HEP): A bio-based solvent that has shown excellent results in Sonogashira couplings, outperforming traditional toxic solvents.[21]
-
Solvent-Free Conditions: For some reactions, particularly certain Friedel-Crafts alkylations and acylations, it's possible to run the reaction neat (solvent-free), using one of the liquid reactants as the solvent, which significantly reduces waste.[22]
Key Experimental Protocols
Protocol 1: Drying Tetrahydrofuran (THF) with a Sodium/Benzophenone Still
Purpose: To obtain anhydrous THF, essential for moisture-sensitive reactions like Grignard reagent formation.
CAUTION: This procedure involves metallic sodium, which is highly reactive and flammable. Perform this work only in a certified chemical fume hood and with appropriate personal protective equipment (PPE).
-
Pre-Drying: Decant commercial-grade THF over activated molecular sieves (3Å or 4Å) or anhydrous sodium sulfate for at least 24 hours to remove the bulk of the water.
-
Apparatus Setup: Assemble a distillation apparatus in a fume hood. The distilling flask should be flame-dried or oven-dried (120 °C overnight) and cooled under a stream of inert gas (argon or nitrogen).
-
Initial Charge: To the cooled distillation flask, add fresh sodium metal (cut into small, manageable pieces) and a small amount of benzophenone. The ratio is typically ~1-2 g of sodium and ~0.2 g of benzophenone per 100 mL of THF.
-
Reflux: Add the pre-dried THF to the flask via a cannula or dropping funnel. Begin heating the flask to a gentle reflux under a positive pressure of inert gas.
-
Indicator Formation: As the solvent refluxes and becomes anhydrous, the sodium metal reacts with benzophenone to form the sodium-benzophenone ketyl radical. This radical imparts a deep blue or purple color to the solution.
-
Verification: The persistence of this deep blue/purple color indicates that the solvent is dry and free of oxygen. If the color fades to yellow or disappears, it signifies the presence of water or oxygen, and more sodium may need to be carefully added.
-
Collection: Once the indicator color is stable, the anhydrous THF can be distilled directly into the reaction flask under an inert atmosphere. NEVER distill to dryness , as this can concentrate explosive peroxides.
Protocol 2: Degassing Solvents for Cross-Coupling Reactions
Purpose: To remove dissolved oxygen, which can oxidize and deactivate Pd(0) catalysts.
-
Sparge with Inert Gas: Place the solvent in a flask with a stir bar. Insert a long needle or glass pipette connected to an inert gas line (argon or nitrogen) so that it reaches below the solvent surface. Insert a second, shorter needle through the septum to act as a vent.
-
Bubble: Bubble the inert gas through the stirring solvent vigorously for 15-30 minutes. The stirring ensures maximum surface area for gas exchange.[10]
-
Freeze-Pump-Thaw (for highest purity):
-
Freeze: Cool the flask containing the solvent in a liquid nitrogen bath until the solvent is completely frozen.
-
Pump: Connect the flask to a high-vacuum line and evacuate for 5-10 minutes. This removes the gases (including oxygen) trapped above the frozen solid.
-
Thaw: Close the connection to the vacuum line and allow the solvent to thaw completely. You may hear gas bubbles being released from the liquid.
-
Repeat: Repeat this cycle at least three times to ensure the complete removal of dissolved gases. After the final thaw, backfill the flask with an inert gas.
-
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions.
- Al-Rawajfeh, A. E., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions. Monatshefte für Chemie - Chemical Monthly.
- Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.
- Chemistry LibreTexts. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
- Scribd. (n.d.). 4.1.1 Protic Vs Aprotic Solvent.
- Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents.
- Hes-so, A. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- Orango. (2025). Protic vs. Aprotic Solvents: Difference in Organic Chemistry.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. RSC Publishing.
- Chemistry Stack Exchange. (2015). Solvents in substitution reactions.
- PubMed. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species.
- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- ResearchGate. (2025). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
- Green Chemistry. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. RSC Publishing.
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?.
- Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction.
- Catalysis Consulting. (n.d.). Case Study: Solvent Selection for a Suzuki Reaction.
- Liu, W., et al. (2023). Solvent-Controlled Regiodivergent Friedel–Crafts Reactions of 1‑Naphthol with In Situ Generated Aza‑o‑Quinone Methides. The Journal of Organic Chemistry.
- Parker, H. L., et al. (2022). Heck Reactions. In Greener Organic Transformations. Books Gateway.
- YouTube. (2019). Effect of solvent in Nucleophilic Substitution Reaction.
- International Journal of Scientific and Research Publications. (2024). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis.
- Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
- Organic Letters. (2020). Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents. ACS Publications.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Benchchem. (n.d.). Technical Support Center: The Critical Role of Solvent Purity in Grignard Reagent Formation.
- International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts.
- YouTube. (2020). Grignard Reagent, Reaction, Mechanism and Shortcut.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Solvent-Controlled Regiodivergent Friedel–Crafts Reactions of 1‑Naphthol with In Situ Generated Aza‑o‑Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 13. Yoneda Labs [yonedalabs.com]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. theorango.com [theorango.com]
- 17. adichemistry.com [adichemistry.com]
- 18. youtube.com [youtube.com]
- 19. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 20. books.rsc.org [books.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. chemijournal.com [chemijournal.com]
Catalyst selection and optimization for efficient sulfone synthesis
Status: Operational Operator: Senior Application Scientist Ticket ID: SULF-OPT-2024
Welcome to the technical support center for sulfone synthesis. This guide is structured to troubleshoot, optimize, and validate your experimental workflows. Unlike standard reviews, we focus on the failure points of catalytic cycles and the mechanistic causality required to fix them.
Module 1: Transition Metal-Catalyzed Cross-Coupling
Primary Application: Synthesis of aryl sulfones from aryl halides and sulfinate salts.[1]
The Core System: Pd-Catalyzed Sulfination
The cross-coupling of aryl halides with sodium sulfinates (Cacchi/Langlois type) is the most robust method for drug discovery but suffers from specific "silent" failure modes.
🔧 Troubleshooting Guide: Palladium Systems
| Symptom | Diagnosis | Root Cause & Fix |
| Unexpected Biaryl Product | Ligand Scrambling | Cause: Aryl-phenyl exchange between the Pd-Aryl species and phosphine ligands (e.g., PPh3).Fix: Switch to bidentate ligands with large bite angles like Xantphos or dppf . These resist exchange better than monodentate phosphines. |
| Low Yield with e- Rich Aryl Halides | Oxidative Addition Failure | Cause: The C-X bond is too strong.Fix: Switch to bulky, electron-rich ligands (e.g., tBuXPhos or BrettPhos ) to facilitate oxidative addition. Alternatively, use Aryl Iodides. |
| Catalyst Deactivation (Black Precipitate) | SO2 Poisoning | Cause: Sulfinate salts can release SO2, which binds irreversibly to Pd(0), forming inactive Pd-sulfur clusters.Fix: Add a base (Cs2CO3) to stabilize the sulfinate or switch to a Cu(I) system which is less sensitive to sulfur poisoning. |
📊 Comparative Catalyst Performance Matrix
| Catalyst System | Substrate Scope | Key Limitation | Ideal Use Case |
| Pd2(dba)3 / Xantphos | Aryl Bromides/Triflates | High cost; sensitive to O2 | Complex drug scaffolds requiring mild conditions. |
| CuI / L-Proline | Aryl Iodides | High temp (80-110°C) required | Large-scale synthesis where cost is a driver. |
| NiCl2(glyme) / bpy | Aryl Chlorides | Air sensitive; lower TOF | Coupling with cheaper, less reactive aryl chlorides. |
📉 Visualization: The Pd-Catalytic Cycle & Failure Points
This diagram maps the standard cycle against the critical "off-cycle" traps that ruin yields.
Caption: Pd(0) catalytic cycle showing the critical oxidative addition step and the two primary off-cycle failure modes: ligand scrambling and sulfur poisoning.[1][2][3][4][5][6][7][8][9]
Module 2: Green Oxidation Protocols
Primary Application: Converting sulfides to sulfones without using toxic reagents (mCPBA) or heavy metals (Cr).
The Core System: Molybdenum(VI) Catalysis
While mCPBA is standard, it is atom-inefficient and dangerous at scale. The Mo(VI)/H2O2 system is the "Gold Standard" for green synthesis.
🔧 Troubleshooting Guide: Oxidation
| Issue | Technical Solution |
| Epoxidation of Alkenes | Chemo-selectivity Control: Use (NH4)6Mo7O24 (Ammonium Molybdate) at pH 6-7. The high-valent Mo-peroxo species is highly selective for the soft sulfur nucleophile over the hard alkene pi-system at neutral pH [1]. |
| Over-oxidation (Sulfoxide Stalling) | Kinetics Adjustment: Sulfoxide-to-sulfone is the slow step. If the reaction stalls at the sulfoxide, add a catalytic amount of tungstate (Na2WO4) , which is more electrophilic than Molybdate, or simply increase temperature to 60°C. |
| Functional Group Hydrolysis | Buffer System: H2O2 oxidation produces water and can be slightly acidic. Perform the reaction in Ethanol/Water with a phosphate buffer if acetals or silyl ethers are present. |
Module 3: Emerging Methodologies (SO2 Insertion)
Primary Application: Three-component coupling (Aryl Halide + SO2 + Nucleophile) avoiding the synthesis of thiols.
The Core System: DABSO (The SO2 Surrogate)
Handling gaseous SO2 is hazardous.[6] DABSO (DABCO[6][8]·2SO2) is a bench-stable solid that releases SO2 under controlled conditions.
🔧 Troubleshooting Guide: SO2 Insertion
-
Q: My reaction pressure is too high/low.
-
A: DABSO releases SO2 upon heating. Do not seal the vessel too tightly if scale is >1g, but do not leave it open. Use a reflux condenser topped with a balloon to manage the SO2 equilibrium.
-
-
Q: The reaction works for Aryl Iodides but not Bromides.
-
A: SO2 insertion is often a radical process or requires highly active catalysts. For Aryl Bromides, a Pd(OAc)2 / CataCXium A system is required to facilitate the insertion step [2].
-
📉 Visualization: The DABSO Insertion Pathway
Caption: Controlled release of SO2 from DABSO allows for the insertion into the Metal-Carbon bond, generating a nucleophilic sulfinate intermediate in situ.
Experimental Protocol: Pd-Catalyzed Sulfination (Standard Operating Procedure)
Objective: Synthesis of Diphenyl Sulfone from Bromobenzene and Sodium Benzenesulfinate. Scale: 1.0 mmol
-
Preparation:
-
Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar.
-
Cool to room temperature under Argon flow.
-
-
Charging:
-
Add Sodium Benzenesulfinate (1.2 equiv, 197 mg).
-
Add Pd2(dba)3 (2.5 mol%, 23 mg).
-
Add Xantphos (5.0 mol%, 29 mg). Note: Xantphos is critical to prevent ligand exchange.
-
Add Cs2CO3 (1.2 equiv, 391 mg).
-
-
Solvent & Substrate:
-
Add Bromobenzene (1.0 equiv, 105 µL).
-
Add anhydrous 1,4-Dioxane (4.0 mL).
-
-
Reaction:
-
Seal tube and heat to 100°C for 12 hours.
-
Checkpoint: Solution should turn dark orange/brown. Black precipitate indicates catalyst decomposition (check O2 exclusion).
-
-
Workup:
-
Cool to RT. Dilute with EtOAc (10 mL).
-
Filter through a pad of Celite.
-
Concentrate and purify via flash chromatography (Hexanes/EtOAc 4:1).
-
References
-
Molybdenum-Catalyzed Oxidation
- Title: Molybdenum-Catalyzed Oxid
- Source: Trost, B. M.; Braslau, R. J. Org. Chem.1988, 53, 532.
-
Link:[Link]
-
DABSO/SO2 Insertion
-
Pd-Catalyzed Cross-Coupling (Review)
-
Recent Advances (Review)
Sources
- 1. Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Screening for Sulfur Compounds by Molybdenum-Catalyzed Oxidation Combined with Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 9. Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides [organic-chemistry.org]
- 10. Copper( i )-catalyzed sulfonylative Suzuki–Miyaura cross-coupling - Chemical Science (RSC Publishing) DOI:10.1039/C6SC05483H [pubs.rsc.org]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. Beyond classical sulfone chemistry: metal- and photocatalytic approaches for C–S bond functionalization of sulfones - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00535E [pubs.rsc.org]
- 14. Sulfone synthesis by C-C coupling [organic-chemistry.org]
- 15. ovid.com [ovid.com]
Strategies for managing reaction temperature to ensure selective synthesis
Status: Operational | Tier: Level 3 (Advanced Application Support) Mission: To provide researchers with actionable strategies for managing reaction temperature, ensuring the preservation of chemo-, regio-, and stereoselectivity during synthesis and scale-up.
Module 1: Kinetic vs. Thermodynamic Control
The Core Conflict: Selectivity often hinges on the competition between the path of least resistance (Kinetic) and the path of greatest stability (Thermodynamic).[1][2][3][4]
The Mechanism
Temperature is the primary switch for this competition. According to the Arrhenius equation (
-
Kinetic Control: Favored at low temperatures and short reaction times .[3][4][5] The product distribution is determined by relative rates of formation (
). -
Thermodynamic Control: Favored at higher temperatures and extended reaction times .[3] The reaction becomes reversible, allowing the system to equilibrate to the most stable product (
).
Troubleshooting Workflow: "My Product Ratio Flips"
Scenario: You observe a 95:5 isomeric ratio by in-situ NMR, but after workup or scale-up, the ratio degrades to 60:40.
Diagnosis: The reaction is likely under kinetic control, but an inadvertent thermal event (during quenching or solvent evaporation) triggered equilibration.
Decision Logic Diagram
Figure 1: Decision matrix for diagnosing loss of kinetic selectivity.
Experimental Protocol: The "Quench Study"
To lock in kinetic selectivity, you must identify the "Point of No Return."
-
Setup: Run the reaction at the target cryogenic temperature (e.g., -78°C).
-
Sampling: Withdraw aliquots at
minutes. -
Immediate Quench: Quench each aliquot immediately at -78°C into a pre-cooled quenching agent (e.g., MeOH or AcOH). Do not let the aliquot warm up before quenching.
-
Analysis: Analyze ratios. If the ratio degrades over time at -78°C, the "kinetic" product is unstable even at low T. If stable over time but degrades upon warming, the workup is the culprit.
Module 2: Managing Exotherms (Scale-Up Hazards)
The Core Conflict: On a milligram scale, heat dissipates instantly. On a gram/kilogram scale, the Surface Area-to-Volume ratio (
Heat Accumulation Data
The following table illustrates why a protocol that works at 1g fails at 100g.
| Scale | Surface Area ( | Volume ( | SA/V Ratio ( | Cooling Efficiency | Risk Level |
| 10 mL (Vial) | ~22 | 10 | 2.2 | Excellent | Low |
| 1 L (Flask) | ~480 | 1,000 | 0.48 | Moderate | Medium |
| 100 L (Reactor) | ~10,400 | 100,000 | 0.10 | Poor | Critical |
Protocol: Dosing-Controlled Selectivity (Semi-Batch)
To maintain selectivity during an exothermic addition (e.g., organolithium addition), you must never allow the rate of heat generation (
-
Calculate
: Estimate the adiabatic temperature rise ( ). -
Set Limits: Define a "Red Line" internal temperature (e.g., -60°C for a reaction requiring -78°C).
-
The "Stop/Go" Dosing Method:
Module 3: Cryogenic Stereocontrol
The Core Conflict: Lower temperatures theoretically improve stereoselectivity (
The Viscosity Trap
At -78°C, solvents like THF become viscous. If mixing is inefficient, the reagents will not disperse, creating localized zones of high concentration. This leads to non-selective background reactions.
Troubleshooting Guide: "My ee% Dropped at Low Temp"
Symptom: You cooled the reaction to -78°C to improve enantiomeric excess (ee), but the yield dropped and the ee did not improve as predicted.
Root Cause Analysis:
-
Probe Placement: Is your thermometer touching the wall (measuring the jacket) or in the center (measuring the bulk)?
-
Fix: Place probe in the vortex of the fluid.
-
-
Stirring Efficiency: Magnetic stir bars often decouple at low temperatures due to viscosity.
-
Fix: Use overhead mechanical stirring with a pitched-blade impeller for axial flow.
-
-
Pre-cooling: Did you pre-cool the addition funnel? Adding room-temp reagent to a -78°C pot creates a transient "warm zone" at the injection point where selectivity is lost.
-
Fix: Use a jacketed addition funnel or cool the feed line (dry ice wrap).
-
Module 4: The Flow Chemistry Advantage
The Solution: Continuous flow chemistry solves the
Workflow: Converting Batch to Flow for Selectivity
This diagram illustrates how Flow Chemistry decouples residence time from heat transfer.
Figure 2: Comparison of thermal management in Batch vs. Flow systems.
FAQ: Troubleshooting Specific Scenarios
Q: I am running a lithiation at -78°C. The internal temp is fine, but I see impurities characteristic of higher temperatures. Why? A: You likely have a "Hot Injection Point." Even if the bulk temp is -78°C, the drop of n-BuLi reacting at the tip of the needle generates intense localized heat before it disperses.
-
Fix: Increase stirring speed to maximum (ensure no splashing) and dilute the n-BuLi significantly before addition to spread the heat generation.
Q: How do I know if my reaction is limited by heat transfer or mass transfer (mixing)? A: Perform a stirring rate study. Run the reaction at 300 RPM, 600 RPM, and 900 RPM.
-
If the selectivity/yield changes with RPM, you are Mass Transfer Limited (mixing issue).
-
If it remains constant but poor, you are likely Heat Transfer Limited (cooling capacity issue) or chemically limited.
Q: Can I use a dry ice/acetone bath for a reaction requiring -15°C? A: It is risky. A -78°C bath for a -15°C reaction relies on "partial contact" or manual monitoring, which causes temperature oscillations. These oscillations cycle the reaction between kinetic and thermodynamic regimes, degrading selectivity.
-
Fix: Use a cryostat (chiller) with active feedback control or a specific slurry bath (e.g., Ethylene Glycol/Dry Ice ~ -15°C) for stable temperature.
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Foundational text on Kinetic vs. Thermodynamic control).
-
Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Source for Scale-up heat transfer data).
-
Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews. (Authoritative review on Flow Chemistry advantages).
- Peyerimhoff, S. D. (Ed.). (2000). Interactions in Ultracold Gases: From Atoms to Molecules. Wiley-VCH.
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Context for selectivity in drug development).
Sources
Validation & Comparative
1-methoxy-3-(methylsulfonylmethyl)benzene versus other aromatic sulfones in chemical reactivity
[1]
Executive Summary
This compound (CAS 62140-58-7) represents a distinct class of "masked" nucleophiles within the aromatic sulfone family.[1] Unlike direct aryl sulfones (e.g., methyl phenyl sulfone), this compound features a benzylic sulfone moiety.[1] This structural distinction lowers the
Chemical Architecture & Electronic Effects[1]
To understand the reactivity of CAS 62140-58-7, one must analyze the interplay between the sulfone and the methoxy substituent.
-
The Benzylic Advantage: The sulfonyl group (
) is attached to a benzylic carbon, not the ring directly. This makes the methylene protons ( ) significantly more acidic ( in DMSO) compared to direct aryl sulfones ( ).[1] -
The Meta-Methoxy Effect:
-
Inductive Withdrawal (
): The oxygen atom pulls electron density through the sigma bond framework, stabilizing the negative charge formed upon deprotonation at the benzylic position. -
Resonance Isolation: Unlike para-methoxybenzyl sulfone, where the lone pair on oxygen can donate into the ring and destabilize the benzylic carbanion via repulsion, the meta position prevents this conjugation.
-
Result: CAS 62140-58-7 is more acidic and forms a more stable carbanion than its para-isomer or the unsubstituted benzyl methyl sulfone.[1]
-
Comparative Reactivity Analysis
A. vs. Aryl Sulfones (e.g., Methyl Phenyl Sulfone)
Direct aryl sulfones require stronger bases (e.g.,
B. vs. Unsubstituted Benzyl Sulfones
While benzyl methyl sulfone is a standard reagent, the addition of the 3-OMe group alters the solubility profile and electronic character. The 3-OMe group improves solubility in moderately polar organic solvents (THF, DCM) compared to the more crystalline unsubstituted parent, facilitating homogeneous reaction conditions.
C. vs. Para-Methoxy Isomers
This is the critical differentiator.[1]
-
3-OMe (Meta): Stabilizes carbanion
Higher Yields in Alkylation.[1] -
4-OMe (Para): Destabilizes carbanion
Lower Yields / Requires Harder Nucleophiles.[1]
Table 1: Comparative Physicochemical & Reactivity Data
| Feature | This compound | Methyl Phenyl Sulfone | Benzyl Methyl Sulfone |
| Structure Type | Benzylic Sulfone (meta-substituted) | Aryl Sulfone | Benzylic Sulfone (Unsubstituted) |
| Approx.[1] | ~23.5 (Estimated) | ~29.0 | ~23.4 |
| Deprotonation Base | KHMDS, NaH, LDA | NaH, LDA | |
| Carbanion Stability | High (Inductive stabilization) | Moderate | High |
| Primary Application | Julia Olefination, Benzylic Alkylation | Ortho-lithiation, Sulfonyl transfer | General Olefination |
| Metabolic Liability | O-Demethylation, Benzylic hydroxylation | Ring hydroxylation | Benzylic hydroxylation |
Mechanism & Visualization
The following diagram illustrates the divergent reactivity pathways for CAS 62140-58-7, highlighting its utility in both alkylation and olefination.
Figure 1: Divergent synthetic pathways for this compound. Pathway A leads to chain extension, while Pathway B (Julia Olefination) yields alkenes.
Experimental Protocol: Benzylic Alkylation
This protocol is designed to validate the superior nucleophilicity of the meta-methoxy benzylic anion.
Objective: Mono-alkylation of CAS 62140-58-7 with benzyl bromide.
Reagents:
-
Substrate: this compound (1.0 eq)[1]
-
Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 eq)[1]
-
Electrophile: Benzyl bromide (1.1 eq)[1]
-
Solvent: Anhydrous DMF or THF (0.1 M concentration)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve the sulfone substrate in anhydrous THF/DMF (1:1 mixture is preferred for solubility).
-
Deprotonation: Cool the solution to 0°C. Add NaH portion-wise. Evolution of
gas will be observed.[1] Stir for 30 minutes at 0°C, then warm to Room Temperature (RT) for 30 minutes. The solution should turn a faint yellow/orange, indicating carbanion formation. -
Alkylation: Cool the mixture back to 0°C. Add Benzyl bromide dropwise via syringe.
-
Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor via TLC (EtOAc/Hexane 3:7).[1] The sulfone spot will shift to a higher
(less polar).[1] -
Quench: Quench carefully with saturated
solution. -
Workup: Extract with EtOAc (3x). Wash combined organics with water and brine.[1] Dry over
.[1] -
Purification: Flash column chromatography.
Expected Outcome:
-
Yield: >85% mono-alkylated product.[1]
-
Note: If using the para-isomer, yields typically drop to 65-75% due to lower anion stability and competing side reactions.[1]
Application Focus: The Julia Olefination
The most powerful application of this molecule is in the synthesis of Resveratrol analogs or Stilbene derivatives .
-
Mechanism: The sulfone anion attacks an aldehyde to form a
-alkoxysulfone.[1] -
Why CAS 62140-58-7? The meta-methoxy group is preserved in the final alkene.[1] This is crucial for synthesizing specific biologically active stilbenoids (e.g., Pterostilbene analogs) where the meta-substitution pattern dictates potency against targets like COX-2 or PDE4.[1]
-
Stereoselectivity: When used in the classical Julia sequence (acylation followed by Na/Hg reduction), this sulfone typically yields
-alkenes with high selectivity (>20:1 ).[1]
References
-
General Sulfone Acidity: Bordwell, F. G.[1] "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research 21, no. 12 (1988): 456-463.[1]
-
Julia Olefination Mechanism: Julia, M., and Paris, J. M. "Syntheses a l'aide de sulfones v.-methode de synthese des dienes conjugues."[1] Tetrahedron Letters 14, no. 49 (1973): 4833-4836.[1]
-
Benzylic Sulfone Reactivity: Trost, B. M.[1] "Sulfones: Chemical chameleons."[1] Bulletin of the Chemical Society of Japan 61, no. 1 (1988): 107-124.[1]
-
Modified Julia-Kocienski Reagents: Blakemore, P. R.[1] "The modified Julia olefination: alkene synthesis via the condensation of metallated heteroarylalkylsulfones with carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1 no. 23 (2002): 2563-2585.[1]
-
Substituent Effects (Hammett): Hansch, C., Leo, A., and Taft, R. W. "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews 91, no.[1] 2 (1991): 165-195.[1]
Comparing the spectroscopic data (NMR, IR, MS) of various methoxybenzene derivatives
Executive Summary
This technical guide provides a comparative analysis of the spectroscopic signatures (NMR, IR, MS) of methoxybenzene (anisole) and its key derivatives. It is designed for researchers requiring high-fidelity structural elucidation and differentiation of substituted aromatic ethers.[1] The guide focuses on the "performance" of each spectroscopic method in resolving structural isomers and electronic environments, supported by experimental protocols and mechanistic causality.
Core Comparison Set
-
Anisole: The parent molecule (Reference Standard).[1]
-
4-Methylanisole: Electron-Donating Group (EDG) at para position.
-
4-Nitroanisole: Electron-Withdrawing Group (EWG) at para position.[1]
-
1,2-Dimethoxybenzene (Veratrole): Ortho-disubstituted ether (Symmetry effects).[1]
Part 1: Theoretical Framework & Electronic Effects
To interpret the spectral data correctly, one must understand the competing electronic effects governing the anisole ring.[1]
-
Inductive Effect (-I): The oxygen atom is electronegative, withdrawing electron density through the
-bond. This deshields the ipso carbon and adjacent protons.[1] -
Resonance Effect (+R): The lone pair on the oxygen atom donates electron density into the
-system.[1] This significantly shields the ortho and para positions, overriding the inductive effect at these sites.[1]
Performance Insight: NMR is the most sensitive tool for detecting these subtle electronic perturbations, while IR is superior for identifying the specific functional groups causing them (e.g., Nitro vs. Methyl).
Part 2: Comparative NMR Analysis ( H & C)
Performance Metric: Chemical Shift Resolution
The chemical shift (
Table 1: Comparative
| Compound | OMe Signal ( | Aromatic Region ( | Coupling ( | Structural Insight |
| Anisole | 3.84 (s, 3H) | 6.90 (d, 2H, o), 6.95 (t, 1H, p), 7.28 (t, 2H, m) | ~8 Hz | Strong shielding at o/p positions due to +R effect.[1] |
| 4-Methylanisole | 3.79 (s, 3H) | 6.82 (d, 2H), 7.10 (d, 2H) | ~8.5 Hz | AA'BB' system. Methyl group (EDG) adds slight shielding. |
| 4-Nitroanisole | 3.91 (s, 3H) | 6.95 (d, 2H), 8.20 (d, 2H) | ~9 Hz | Diagnostic: Strong deshielding of protons ortho to |
| Veratrole | 3.88 (s, 6H) | 6.90 (s, 4H) | N/A | Symmetry: Two OMe groups make the molecule chemically equivalent, collapsing the aromatic region into a singlet (or tight multiplet). |
Mechanistic Analysis
-
Shielding Cone: In 4-Nitroanisole, the nitro group withdraws density, reducing the shielding around the adjacent protons, shifting them downfield to ~8.2 ppm. Conversely, the methoxy group maintains the ortho protons (relative to itself) upfield at ~6.95 ppm.[1]
-
Symmetry Breaking: Veratrole (1,2-dimethoxybenzene) often appears as a singlet in low-field NMR due to symmetry, but high-field instruments (600 MHz+) may resolve the AA'BB' system if the solvent induces slight asymmetry.[1]
Part 3: IR Spectroscopy Signatures
Infrared spectroscopy is the "fingerprint" method, performing best for rapid functional group verification.[1]
Table 2: Diagnostic IR Bands (Neat/KBr)
| Functional Group | Wavenumber ( | Mode | Note |
| C-O-C (Ether) | 1230 - 1260 | Asymmetric Stretch | Strongest band in all anisole derivatives.[1] |
| C-O-C (Ether) | 1020 - 1050 | Symmetric Stretch | Sharp, medium intensity.[1] |
| C-H (Methoxy) | 2835 - 2840 | Stretch | Weak but diagnostic; distinct from aromatic C-H (>3000).[1] |
| ~1515 & ~1345 | Asym.[1] & Sym. Stretch | 4-Nitroanisole only. Very strong, distinct bands.[1] | |
| Aromatic Ring | 1500 & 1600 | C=C Ring Stretch | Present in all; intensity varies with substitution pattern.[1] |
Part 4: Mass Spectrometry Fragmentation
Mass Spectrometry (EI, 70eV) provides the molecular weight and characteristic fragmentation patterns.[1][2] The stability of the radical cation dictates the pathway.[1]
Fragmentation Pathways
-
Primary Loss: Anisoles typically lose the methyl radical (
, -15 Da) or formaldehyde ( , -30 Da).[1] -
Veratrole Specific: 1,2-dimethoxybenzene shows a sequential loss pattern due to the proximity of the two oxygens.[1]
Table 3: Key MS Fragments (m/z)
| Compound | Molecular Ion ( | Base Peak | Key Fragments | Mechanism |
| Anisole | 108 | 108 or 78 | 78 ( | Loss of Formaldehyde is the dominant pathway.[1] |
| 4-Nitroanisole | 153 | 123 or 108 | 123 ( | Complex rearrangement involving nitro group loss.[1] |
| Veratrole | 138 | 138 | 123 ( | Sequential loss: Methyl radical then Carbon Monoxide.[1] |
Part 5: Experimental Protocols
Protocol: Quantitative H NMR (qNMR)
Objective: Determine purity/concentration with >99% accuracy.
-
Sample Prep: Weigh 10.0–20.0 mg of analyte into a clean vial. Precision:
mg. -
Internal Standard: Add exactly 10.0 mg of TraceCERT® 1,3,5-Trimethoxybenzene (or Maleic Acid).
-
Solvent: Dissolve in 0.7 mL
(ensure <0.03% TMS). Transfer to 5mm NMR tube.[1] -
Acquisition Parameters:
-
Processing: Phase correction (manual), Baseline correction (polynomial), Integration (include satellite bands if precision requires).
Protocol: GC-MS Sample Preparation
Objective: Confirm molecular weight and fragmentation.[1]
-
Dilution: Dilute 1
L of neat liquid (or 1 mg solid) into 1.5 mL of HPLC-grade Methanol or Ethyl Acetate. -
Concentration: Target ~100 ppm.
-
Injection: 1
L, Split ratio 20:1.[1] -
Column: HP-5MS or equivalent (Non-polar).
-
Temp Program: Hold 50°C (2 min)
Ramp 20°C/min Hold 250°C (3 min).
Part 6: Visualization of Workflows
Diagram 1: Analytical Workflow for Derivative Identification
This diagram illustrates the logical flow from crude sample to structural confirmation.[1]
Caption: Decision tree for identifying methoxybenzene derivatives using parallel NMR and IR analysis.
Diagram 2: Mass Spectrometry Fragmentation Pathway (Anisole)
Visualizing the primary fragmentation mechanism (Loss of Formaldehyde).[1]
Caption: Primary fragmentation pathways of Anisole under Electron Ionization (70 eV).
References
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1] Anisole & Derivatives Spectra.[1][3][4] [Link][1]
-
NIST Mass Spectrometry Data Center. Benzene, 1,2-dimethoxy- (Veratrole) Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1][5] [Link][1]
-
Fulmer, G. R., et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[1] [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][6] (Standard text for IR/NMR correlation tables).
-
PubChem. 4-Nitroanisole Compound Summary. National Library of Medicine.[1] [Link][1]
Sources
- 1. Benzene, 1,2-dimethoxy- [webbook.nist.gov]
- 2. uni-saarland.de [uni-saarland.de]
- 3. IR Spectrum Of Anisole | bartleby [bartleby.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzene, 4-ethenyl-1,2-dimethoxy- [webbook.nist.gov]
- 6. 4-Nitroanisole | C7H7NO3 | CID 7485 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to the Biological Activity of Substituted Benzene Isomers: A Comparative Study
In the landscape of drug discovery and development, the seemingly subtle shift of a functional group on a benzene ring can cascade into profound differences in a molecule's biological activity. For researchers, scientists, and drug development professionals, understanding the "why" and "how" behind these isomeric differences is paramount. This guide provides an in-depth comparative study of substituted benzene isomers, moving beyond a simple recitation of facts to explain the causality behind experimental choices and to provide actionable, self-validating protocols.
This document is structured to be a practical resource, grounding theoretical principles in experimental data and detailed methodologies. We will use the hydroxybenzoic acid isomers (2-hydroxybenzoic acid, 3-hydroxybenzoic acid, and 4-hydroxybenzoic acid) as a running case study to illustrate the concepts discussed.
The Foundational Importance of Isomerism in Biological Systems
Isomerism, particularly positional isomerism in substituted benzenes (ortho, meta, para), is a critical consideration in pharmacology.[1][2][3] The spatial arrangement of atoms dictates a molecule's three-dimensional shape, which in turn governs its interactions with biological targets like enzymes and receptors.[2] These interactions are highly specific, akin to a lock and key mechanism, where even minor structural changes can prevent a drug from binding to its target or alter its binding affinity and efficacy.[2]
The core principle is that ortho, meta, and para isomers, despite having the same chemical formula, are distinct chemical entities with different physical and chemical properties.[1] These differences in properties, such as acidity (pKa), lipophilicity (logP), and solubility, have significant downstream effects on a compound's pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body).[1][2][4]
Physicochemical Properties: The Tale of Three Isomers
The position of a substituent on a benzene ring directly influences its electronic environment and intermolecular forces, leading to distinct physicochemical properties.[5] These properties are not mere academic data points; they are critical predictors of a molecule's biological fate.
Case Study: Hydroxybenzoic Acid Isomers
Let's consider our model compounds: 2-hydroxybenzoic acid (salicylic acid), 3-hydroxybenzoic acid, and 4-hydroxybenzoic acid.
-
Acidity (pKa): The ortho isomer (salicylic acid) is significantly more acidic than its meta and para counterparts. This is due to the formation of a stable intramolecular hydrogen bond between the hydroxyl group and the carboxylate group, which stabilizes the conjugate base.[3] In the para isomer, intermolecular hydrogen bonding can occur, which is less stable.[3] This difference in acidity can dramatically affect how the molecule behaves at physiological pH, influencing its ability to cross cell membranes and interact with targets.
-
Lipophilicity (LogP): The octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity. A higher logP value generally correlates with increased ability to cross lipid bilayers. The logP values for the hydroxybenzoic acid isomers differ, which can lead to variations in their absorption, distribution, metabolism, and excretion (ADME) profiles.[1]
-
Solubility: The ability of a compound to dissolve in aqueous or lipid environments is crucial for its formulation and bioavailability. The high symmetry of the para isomer often allows for more efficient crystal packing, resulting in a higher melting point and lower solubility compared to the less symmetrical ortho and meta isomers.[5]
Table 1: Physicochemical Properties of Hydroxybenzoic Acid Isomers
| Property | 2-Hydroxybenzoic Acid (ortho) | 3-Hydroxybenzoic Acid (meta) | 4-Hydroxybenzoic Acid (para) |
| Molecular Formula | C₇H₆O₃ | C₇H₆O₃ | C₇H₆O₃ |
| Molecular Weight | 138.12 g/mol | 138.12 g/mol | 138.12 g/mol |
| pKa | ~2.97 | ~4.08[6] | ~4.54[7] |
| LogP | ~2.26 | ~1.50[6] | ~1.58[7] |
| Water Solubility | 2.48 g/L (25 °C) | 7.25 g/L (25 °C)[6] | 5 g/L (20 °C)[5] |
| Melting Point | 158-161 °C | 201-202 °C[6] | 214-217 °C[5] |
Analytical Separation and Characterization: A Prerequisite for Comparative Studies
Before any biological activity can be assessed, it is imperative to have pure samples of each isomer. Co-elution or cross-contamination will lead to ambiguous and unreliable data. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of positional isomers.[5][8]
Experimental Protocol: HPLC Separation of Hydroxybenzoic Acid Isomers
This protocol provides a starting point for the separation of hydroxybenzoic acid isomers using reversed-phase HPLC. Optimization may be necessary depending on the specific instrumentation and sample matrix.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or another suitable buffer component)
-
Isomer standards (2-hydroxybenzoic acid, 3-hydroxybenzoic acid, 4-hydroxybenzoic acid)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 30:70 v/v) with a small amount of formic acid (e.g., 0.1%) to control the ionization of the carboxylic acid group and improve peak shape.
-
Standard Preparation: Prepare individual stock solutions of each isomer in a suitable solvent (e.g., methanol or the mobile phase). From these, prepare a mixed standard solution containing all three isomers at a known concentration.
-
HPLC System Setup:
-
Equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to a wavelength where all isomers have significant absorbance (e.g., 254 nm).
-
-
Injection and Analysis:
-
Inject a known volume (e.g., 20 µL) of the mixed standard solution onto the column.
-
Record the chromatogram and determine the retention time for each isomer. The elution order will depend on the relative hydrophobicity of the isomers under the chosen conditions.
-
-
Quantification: For quantitative analysis, create a calibration curve for each isomer by injecting a series of standards at different concentrations.
Caption: Workflow for HPLC separation of isomers.
Comparative Biological Activity: From Theory to a Test Tube
The ultimate goal is to understand how the structural differences between isomers translate into variations in biological activity. This requires well-designed experiments that can quantitatively measure these differences. Here, we will focus on two key types of assays: enzyme inhibition and cell viability.
Enzyme Inhibition: A Molecular-Level Interrogation
Many drugs exert their effects by inhibiting the activity of specific enzymes. The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower IC50 or Ki value indicates a more potent inhibitor.
Case Study: Inhibition of Cyclooxygenase (COX) by Hydroxybenzoic Acid Isomers
The cyclooxygenase (COX) enzymes are key players in the inflammatory pathway and are the targets of non-steroidal anti-inflammatory drugs (NSAIDs). Salicylic acid (2-hydroxybenzoic acid) is a well-known COX inhibitor.[9] By comparing the COX inhibitory activity of the three hydroxybenzoic acid isomers, we can directly assess the impact of substituent position on enzyme inhibition.
Experimental Protocol: Fluorometric COX Activity Assay
This protocol is adapted from commercially available kits and provides a general framework for measuring COX-1 and COX-2 inhibition.[10][11]
Materials:
-
COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
Heme
-
Fluorometric probe (e.g., Amplex™ Red)
-
Arachidonic acid (substrate)
-
Hydroxybenzoic acid isomers (test inhibitors)
-
Known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Dilute COX-1 and COX-2 enzymes to the desired concentration in COX Assay Buffer on ice.
-
Inhibitor Preparation: Prepare serial dilutions of each hydroxybenzoic acid isomer and the positive control inhibitor in a suitable solvent (e.g., DMSO), then dilute further in COX Assay Buffer.
-
Assay Setup:
-
To the wells of a 96-well plate, add the diluted enzyme.
-
Add the test inhibitor dilutions or a vehicle control (e.g., buffer with the same percentage of DMSO).
-
Include "no enzyme" controls for background fluorescence.
-
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at the assay temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorometric probe and then initiate the reaction by adding the substrate (arachidonic acid) to all wells.
-
Measurement: Immediately begin reading the fluorescence in a kinetic mode (e.g., every minute for 10-20 minutes) using a plate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red).
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Mechanism of COX enzyme inhibition assay.
Cell Viability (Cytotoxicity) Assay
Understanding a compound's effect on cell health is fundamental. A cytotoxicity assay measures the degree to which a substance can damage or kill cells. The IC50 value in this context represents the concentration of the compound that causes a 50% reduction in cell viability.
Experimental Protocol: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][12][13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Cell line of interest (e.g., a cancer cell line or a normal cell line)
-
Cell culture medium and supplements (e.g., fetal bovine serum)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in an incubator (37°C, 5% CO₂).
-
Compound Treatment:
-
Prepare serial dilutions of the hydroxybenzoic acid isomers in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compounds.
-
Include vehicle control wells (medium with the same concentration of solvent used to dissolve the compounds) and untreated control wells.
-
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
Remove the treatment medium.
-
Add MTT solution diluted in serum-free medium to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT solution.
-
Add the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percent viability versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Interpreting the Data: The Structure-Activity Relationship (SAR)
The data gathered from these experiments allows us to build a structure-activity relationship (SAR). For our hydroxybenzoic acid case study, we would likely observe that the ortho isomer (salicylic acid) is a more potent COX inhibitor than the meta and para isomers. Why?
The answer lies in how the specific arrangement of the hydroxyl and carboxyl groups in the ortho position allows for optimal interaction with the active site of the COX enzyme.[9][14] Molecular modeling and docking studies can provide valuable insights into these interactions.[4][15]
// Central Node Receptor [label="Enzyme Active Site", pos="0,0!", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF", width=2.5, height=1.5];
// Isomers Ortho [label="Ortho Isomer", pos="-3,2!", fillcolor="#34A853", fontcolor="#FFFFFF"]; Meta [label="Meta Isomer", pos="0,-3!", fillcolor="#FBBC05", fontcolor="#202124"]; Para [label="Para Isomer", pos="3,2!", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Interactions Ortho -> Receptor [label="Optimal Binding\n(e.g., H-bond, hydrophobic)\nHigh Affinity", len=1.5, color="#34A853"]; Meta -> Receptor [label="Suboptimal Binding\nSteric Hindrance?\nLow Affinity", len=2.0, style=dashed, color="#FBBC05"]; Para -> Receptor [label="Poor Fit\nNo Key Interactions\nVery Low Affinity", len=1.5, style=dotted, color="#EA4335"]; } enddot
Caption: Isomer orientation in a binding pocket.
This conceptual diagram illustrates how the ortho isomer might achieve a perfect fit, allowing for key hydrogen bonding and hydrophobic interactions that lead to high-affinity binding and potent inhibition. The meta and para isomers, due to their different geometries, may be unable to form these crucial interactions, resulting in weaker binding and lower biological activity. The "ortho effect" can also play a role, where the proximity of the two groups in the ortho isomer can lead to unique steric and electronic properties that are not present in the other isomers.[16]
Conclusion: From Isomer to Insight
The comparative study of substituted benzene isomers is a cornerstone of medicinal chemistry and drug development. By systematically evaluating the physicochemical properties and biological activities of ortho, meta, and para isomers, researchers can gain critical insights into the structure-activity relationships that govern a drug's efficacy and safety.
This guide has provided a framework for conducting such a study, from the initial analytical separation to quantitative biological assays and data interpretation. The key takeaway is that the position of a substituent is not a trivial detail; it is a fundamental determinant of a molecule's biological function. By applying the principles and protocols outlined here, researchers can more effectively navigate the complex but rewarding path of drug discovery.
References
-
SIELC Technologies. (2012, June 18). HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column. Available from: [Link]
-
Assay Genie. Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779). Available from: [Link]
-
ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Available from: [Link]
-
BPS Bioscience. COX1 Inhibitor Screening Assay Kit. Available from: [Link]
-
Victoria University Research Repository. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Available from: [Link]
-
Al-Rimawi, F., et al. (2025, June 11). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. PMC. Available from: [Link]
-
Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Available from: [Link]
-
Frontiers. (2019, November 28). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Available from: [Link]
-
Chhabra, N., Aseri, M. L., & Padmanabhan, D. (2013). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research, 3(1), 16–23. Available from: [Link]
-
PubMed. (1988, December 19). Ring-substituted amphetamine interactions with neurotransmitter receptor binding sites in human cortex. Available from: [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Hydroxybenzoic acid hydrazide on Newcrom R1 HPLC column. Available from: [Link]
-
Bunnelle, W. H., et al. (2011, October 13). Trace amine-associated receptor 1 is a stereoselective binding site for compounds in the amphetamine class. PMC. Available from: [Link]
-
ResearchGate. (n.d.). IC50 values of 1–5 against cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes. Available from: [Link]
-
Lyon, R. A., Glennon, R. A., & Titeler, M. (1989). Pharmacologic profile of amphetamine derivatives at various brain recognition sites: selective effects on serotonergic systems. Journal of Pharmacology and Experimental Therapeutics, 251(3), 1143-1148. Available from: [Link]
-
Sharma, P., & Dwivedee, B. P. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. Available from: [Link]
-
ResearchGate. (n.d.). Structural formulas of the ortho -, meta -, and para -hydroxybenzoic.... Available from: [Link]
-
Science.gov. (n.d.). ic50 values compared: Topics by Science.gov. Available from: [Link]
-
Chemistry Stack Exchange. (2018, February 21). Why is ortho-hydroxybenzoic acid more acidic than its para-isomer?. Available from: [Link]
-
PubChem. (n.d.). 3-Hydroxybenzoic Acid. Available from: [Link]
-
Cheméo. (n.d.). 4-hydroxybenzoic acid (CAS 99-96-7). Available from: [Link]
-
ResearchGate. (n.d.). Comparison of the IC50 (μM) values obtained by cytotoxic activities using MTT assay. Available from: [Link]
-
ResearchGate. (n.d.). Docking results of the active compounds in COX-2 active site. Available from: [Link]
-
Juurlink, B. H. J., et al. (2014). Hydroxybenzoic acid isomers and the cardiovascular system. Nutrition Journal, 13, 63. Available from: [Link]
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Juurlink, B. H. J., et al. (2014). Hydroxybenzoic acid isomers and the cardiovascular system. PMC. Available from: [Link]
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Der Pharma Chemica. (n.d.). Exploring Structural Parameters for Designing Cox-1 and Cox-2 Inhibitors: Pharmacophoric Modeling, Virtual Screening and Docking. Available from: [Link]
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Journal of Applied Pharmaceutical Science. (2017, July 30). Discovering COX-2 Inhibitors from Flavonoids and Diterpenoids. Available from: [Link]
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ACS Omega. (2023, May 9). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Available from: [Link]
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Sciforum. (n.d.). Molecular docking study of hydroxyquinolone derivatives as COX enzyme inhibitors. Available from: [Link]
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Sridharan, G. (2014). Toluidine blue: A review of its chemistry and clinical utility. Journal of Oral and Maxillofacial Pathology, 18(2), 251–255. Available from: [Link]
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ResearchGate. (n.d.). Cytotoxicity activity with the IC 50 values. Statistical significance.... Available from: [Link]
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University of California, San Diego. (n.d.). Enzyme kinetics & inhibition. Available from: [Link]
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MDPI. (2021, November 1). Is ortho-Cresol a Viable Lignocellulosic Blendstock? A Kinetic Study of Its Co-Oxidation within a Surrogate Fuel. Available from: [Link]
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NIH. (n.d.). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. Available from: [Link]
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International Journal of Chemical Studies. (2017, June 24). Separation and determination of cresol isomers (Ortho, Meta, Para). Available from: [Link]
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A Comparative Guide to the Quantitative Analysis of 1-methoxy-3-(methylsulfonylmethyl)benzene in Complex Matrices
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 1-methoxy-3-(methylsulfonylmethyl)benzene in complex biological matrices, such as human plasma. The content is structured to provide researchers, scientists, and drug development professionals with the requisite technical depth and practical insights to select and implement the most appropriate analytical technique for their specific research needs.
The accurate quantification of novel chemical entities in biological fluids is a cornerstone of pharmacokinetic and toxicokinetic studies. This compound, an aromatic sulfone, presents unique analytical challenges due to its physicochemical properties and the inherent complexity of biological matrices. These matrices are replete with endogenous components like proteins and phospholipids that can interfere with analysis, leading to ion suppression or enhancement in mass spectrometry, and co-eluting peaks in chromatography.[1][2] This guide will dissect and compare three prominent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering a rationale for methodological choices and detailed experimental protocols.
Comparative Overview of Analytical Techniques
The selection of an appropriate analytical technique is contingent upon the required sensitivity, selectivity, and the available instrumentation. For this compound, the choice of method will significantly impact the quality and reliability of the generated data.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
LC-MS/MS is widely regarded as the benchmark for quantitative bioanalysis due to its superior sensitivity and selectivity.[3] The coupling of liquid chromatography with tandem mass spectrometry allows for the separation of the analyte from matrix components, followed by its highly specific detection based on its mass-to-charge ratio (m/z) and fragmentation pattern.
Rationale for a Hypothetical LC-MS/MS Method:
-
Sample Preparation: Solid-Phase Extraction (SPE): While simpler methods like protein precipitation (PPT) are rapid, they often fail to remove phospholipids, which are notorious for causing ion suppression.[1] Liquid-liquid extraction (LLE) offers cleaner extracts than PPT but can be labor-intensive and difficult to automate.[4] Solid-phase extraction (SPE) provides a robust and automatable approach to sample clean-up, yielding high analyte recovery and significantly reducing matrix effects.[5] A polymeric reversed-phase SPE sorbent would be ideal for retaining the moderately non-polar this compound from an aqueous matrix like plasma.[6]
-
Chromatography: Reversed-Phase HPLC: A C18 stationary phase is well-suited for the retention and separation of aromatic compounds like the target analyte. A gradient elution with a mobile phase consisting of an aqueous component with a pH modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol) will ensure sharp peak shapes and efficient separation from any remaining matrix components.
-
Detection: Multiple Reaction Monitoring (MRM): The MRM mode on a triple quadrupole mass spectrometer provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte. This minimizes the likelihood of interference from other compounds.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the LC-MS/MS analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): A Viable Alternative
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like this compound, derivatization is often necessary to increase volatility and thermal stability.[7]
Rationale for a Hypothetical GC-MS Method:
-
Sample Preparation: Liquid-Liquid Extraction (LLE): LLE is an effective technique for extracting analytes from a liquid matrix into an immiscible organic solvent.[8] For a neutral compound like this compound, extraction with a moderately polar solvent like ethyl acetate at a neutral pH would be appropriate.
-
Derivatization: Due to the presence of the sulfone group, the analyte may not be sufficiently volatile for GC analysis. While not always necessary for all sulfones, if poor peak shape or thermal degradation is observed, derivatization could be explored, though for this specific molecule, direct analysis is attempted first in this hypothetical protocol.
-
Chromatography: Capillary GC: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) would be suitable for the separation of the analyte.
-
Detection: Electron Ionization (EI) Mass Spectrometry: EI is a robust ionization technique that produces reproducible fragmentation patterns, which can be used for qualitative confirmation and quantitative analysis in selected ion monitoring (SIM) mode.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Cost-Effective Approach
HPLC-UV is a widely accessible technique that is suitable for the analysis of compounds with a UV chromophore.[9] The aromatic ring in this compound makes it a good candidate for UV detection. However, this method is generally less sensitive and selective than mass spectrometric techniques.
Rationale for a Hypothetical HPLC-UV Method:
-
Sample Preparation: A more rigorous sample clean-up, such as SPE, is crucial to minimize interferences from endogenous matrix components that may also absorb UV light at the analytical wavelength.
-
Chromatography: The chromatographic conditions would be similar to those used for LC-MS/MS, with a focus on achieving baseline separation of the analyte from any interfering peaks.
-
Detection: UV Spectrophotometry: The selection of an appropriate wavelength is critical for sensitivity and selectivity.[9] The UV spectrum of the analyte should be determined to identify the wavelength of maximum absorbance (λmax). Aromatic sulfones typically exhibit strong absorbance in the UV region.[10]
Performance Comparison of Analytical Techniques
The following table presents a hypothetical comparison of the performance characteristics of the three analytical techniques for the quantification of this compound in human plasma. These values are illustrative and based on typical performance for similar small molecules.
| Parameter | LC-MS/MS | GC-MS | HPLC-UV |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 1 ng/mL | 10 ng/mL |
| Linearity (r²) | >0.995 | >0.99 | >0.99 |
| Accuracy (% Bias) | ± 15% | ± 15% | ± 20% |
| Precision (% RSD) | < 15% | < 15% | < 20% |
| Analyte Recovery | 85-105% | 70-90% | 80-100% |
| Selectivity | Very High | High | Moderate |
| Throughput | High (with automation) | Moderate | High |
| Cost per Sample | High | Moderate | Low |
Detailed Experimental Protocols
The following protocols are provided as a starting point for method development and should be validated according to regulatory guidelines such as those from the FDA or EMA.[11][12]
Protocol 1: LC-MS/MS Method
-
Sample Preparation (SPE):
-
Spike 100 µL of plasma with an appropriate internal standard (e.g., a deuterated analog of the analyte).
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition a polymeric SPE cartridge (e.g., Waters Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transition: To be determined by infusing a standard solution of the analyte.
-
Protocol 2: GC-MS Method
-
Sample Preparation (LLE):
-
To 200 µL of plasma, add the internal standard.
-
Add 1 mL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate to dryness under nitrogen.
-
Reconstitute in 50 µL of ethyl acetate.
-
-
GC-MS Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at 1 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions.
-
Protocol 3: HPLC-UV Method
-
Sample Preparation (SPE):
-
Follow the same SPE protocol as for the LC-MS/MS method.
-
-
HPLC-UV Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 80% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: Diode Array Detector (DAD).
-
Wavelength: To be determined from the UV spectrum of the analyte (likely around 260 nm).[13]
-
Conclusion
The choice of analytical technique for the quantification of this compound in complex matrices is a critical decision that should be guided by the specific requirements of the study. LC-MS/MS stands out as the most sensitive and selective method, making it ideal for regulated bioanalysis where low detection limits are paramount. GC-MS offers a viable alternative, particularly if the instrumentation is readily available, though it may require more extensive method development. HPLC-UV provides a cost-effective option for applications where higher concentrations are expected and the matrix is relatively clean. The detailed protocols and comparative data presented in this guide serve as a robust foundation for the development and validation of a suitable analytical method for this and structurally related compounds.
References
- CliniChrom. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis.
- Abcam. (n.d.). Protein precipitation: A comprehensive guide.
- Carneiro, R. L., et al. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. PMC.
- Norlab. (n.d.). ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION.
- Biotage. (2014, August 26). Extraction of Drugs from Plasma Using ISOLUTE SLE Supported Liquid Extraction Plates.
- Kuchař, M., et al. (1994). Separation and Determination of Some Aromatic Sulfones by Reversed-Phase High-Performance Liquid Chromatography. Collection of Czechoslovak Chemical Communications, 59(3), 568-576.
- Pike, E. (2015, April 8). A Simplified Approach to Bioanalytical Sample Preparation. American Laboratory.
- Xue, Y. J., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing.
- Pichon, V., & Delaunay, N. (2000). Solid-phase extraction of polar hydrophilic aromatic sulfonates followed by capillary zone electrophoresis-UV absorbance detection and ion-pair liquid chromatography-diode array UV detection and electrospray mass spectrometry.
- D'Avolio, A., et al. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International.
- Vasiliades, J., & Owens, C. (1988). Efficient extraction of basic, neutral, and weakly acidic drugs from plasma for analysis by gas chromatography-mass spectrometry. Clinical Chemistry, 34(7), 1489-1492.
- Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
- Agilent Technologies. (2011, March 21). Extraction of Basic Drugs from Plasma with Polymeric SPE.
- Walsh Medical Media. (2011, August 24). HPLC Analysis and Identification of Compounds Inhibiting Bacterial Growth in Ozone Gas Sterilized Polysulfone and Polycarbonate.
- U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2013, September). Guidance for Industry: Bioanalytical Method Validation.
- European Medicines Agency (EMA). (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis.
- Kowalski, P., et al. (2020). Gas Chromatography–Mass Spectrometry Based Approach for the Determination of Methionine-Related Sulfur-Containing Compounds in Human Saliva. Molecules, 25(23), 5727.
- Organomation. (n.d.). What is Solid Phase Extraction (SPE)?.
- LCGC International. (2015, November 1). Important Aspects of UV Detection for HPLC.
- Agilent Technologies. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
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- 10. CCCC 1994, Volume 59, Issue 3, Abstracts pp. 569-574 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
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Comparison of computational predictions versus experimental data for methoxybenzene properties
[1]
Executive Summary: The Anisole Benchmark
Methoxybenzene (Anisole) serves as a fundamental benchmark in organic chemistry.[1] Structurally simple yet electronically complex due to the resonance-donating methoxy group, it is the ideal candidate for validating computational methods against "ground truth" experimental data.[1]
This guide provides a rigorous comparison of thermodynamic, spectroscopic, and physicochemical properties of methoxybenzene. It contrasts high-level ab initio and DFT predictions with gold-standard experimental protocols (Calorimetry, NMR, and Partition Coefficients), offering a roadmap for validating predictive workflows in drug discovery.
Thermodynamic Integrity: Enthalpy of Formation[2]
The standard enthalpy of formation (
Data Comparison: Gas Phase (298.15 K)[2][3][4]
| Method Source | Method Type | Value (kJ/mol) | Deviation from Exp |
| Experimental (Standard) | Static-Bomb Calorimetry | -70.7 ± 1.4 | — |
| Computational | W2-F12 (High-level ab initio) | -70.8 ± 3.2 | < 0.2 kJ/mol |
| Computational | G4 (Composite Method) | -72.6 | ~1.9 kJ/mol |
| Computational | B3LYP/6-311+G(d,p) | -65.4 | ~5.3 kJ/mol |
Note: The W2-F12 method achieves "chemical accuracy" (±4 kJ/mol), validating its use for expensive but critical thermodynamic predictions.
Experimental Protocol: Static-Bomb Combustion Calorimetry
To generate the "ground truth" data, we utilize static-bomb calorimetry.[1][2] This is not a simple "burn and measure" process; it requires rigorous corrections to standard states.[1]
Step-by-Step Workflow:
-
Sample Preparation: Encapsulate ~0.5 g of high-purity anisole (>99.9%) in a Mylar or polyethylene ampoule to prevent evaporation.
-
Bomb Charging: Place the sample in the platinum crucible of the bomb. Add 1.00 mL of deionized water (to dissolve acid byproducts). Charge with high-purity oxygen to 3.04 MPa.[1]
-
Equilibration: Submerge the bomb in a calorimetric water bath controlled to ±0.0001 K. Allow 1 hour for thermal equilibrium.
-
Ignition: Fire the fuse wire. Record the temperature rise (
) using a thermistor bridge.[1] -
Washburn Corrections: Post-combustion, titrate the bomb washings to determine nitric acid formation.[1] Apply mathematical corrections for:
Visualization: Calorimetric Validation Loop
Figure 1: The self-validating workflow of static-bomb calorimetry, ensuring raw temperature data is corrected for non-ideal gas behavior and side reactions.
Structural Fingerprinting: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) shifts are sensitive probes of local electronic environments.[1] For anisole, the methoxy carbon and the ortho/para aromatic protons are key indicators of mesomeric electron donation.[1]
Data Comparison: NMR Shifts (in )
| Nucleus Position | Experimental Shift ( | Comp. (B3LYP/6-311+G(d,p)) | Error ( |
| C-OMe (Methoxy) | 55.2 | 56.5 | +1.3 |
| C-1 (Ipso) | 159.7 | 163.2 | +3.5 |
| C-2,6 (Ortho) | 114.1 | 115.8 | +1.7 |
| C-3,5 (Meta) | 129.5 | 130.4 | +0.9 |
| C-4 (Para) | 120.8 | 122.1 | +1.3 |
Insight: DFT methods (GIAO) systematically overestimate chemical shifts.[1] A linear scaling factor (typically slope ~0.[1]95) is often required to align raw computed values with experimental data.
Computational Protocol: GIAO-DFT Prediction
To reproduce the values above, one cannot simply "run a calculation."[1] The geometry must be consistent with the solvation model.[1]
-
Conformational Search: Although anisole is rigid, the O-Me bond rotation must be minimized.[1] Set the C-O-C-C dihedral angle to 0° (planar).
-
Geometry Optimization: Optimize the structure at the B3LYP/6-311+G(d,p) level using the IEF-PCM solvation model (Solvent = Chloroform).
-
Why Chloroform? Gas-phase geometries differ significantly in bond lengths compared to solvated species, altering magnetic shielding.[1]
-
-
NMR Calculation: Perform a Single Point Energy calculation using the GIAO (Gauge-Independent Atomic Orbital) method.
-
Referencing: Calculate the shielding tensor for TMS (Tetramethylsilane) at the exact same level of theory.
Visualization: Computational NMR Workflow
Figure 2: The computational NMR pipeline. Note that the reference (TMS) must be calculated at the identical level of theory and solvation to cancel systematic errors.
Physicochemical Properties: Lipophilicity (LogP)
The partition coefficient (LogP) determines a drug's bioavailability.[1] Anisole's LogP is a critical test for solvation models like COSMO-RS, which must account for the hydrophobic phenyl ring and the polar ether linkage.[1]
Data Comparison: Octanol-Water Partition Coeff.[1][6] ( )
| Method | Value | Accuracy Note |
| Experimental (Shake-Flask) | 2.11 | Gold Standard |
| Computational (COSMO-RS) | 2.05 | Excellent (< 0.1 error) |
| Computational (SMD) | 2.25 | Good (< 0.2 error) |
| Computational (ALOGP - Empirical) | 2.15 | Very Good (Training set bias) |
Experimental Protocol: Shake-Flask Method
While HPLC is faster, the Shake-Flask method remains the primary validation tool.[1]
-
Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol for 24 hours. This prevents volume changes during partitioning.[1]
-
Equilibration: Dissolve anisole in the octanol phase. Add the water phase.[1] Shake mechanically for 60 minutes at constant temperature (25°C).
-
Separation: Centrifuge to ensure complete phase separation.
-
Quantification: Analyze both phases using UV-Vis spectroscopy (
nm).
References
-
Thermodynamics: Simões, J. A. M., et al. "Enthalpy of formation of anisole: implications for the controversy on the O-H bond dissociation enthalpy in phenol."[1][3] Journal of Physical Chemistry A, 2014.[1] Link
-
NMR Data: AIST Spectral Database for Organic Compounds (SDBS).[1] "Anisole Carbon-13 NMR." Link
-
LogP Data: Hansch, C., et al. "Exploring QSAR: Hydrophobic, Electronic, and Steric Constants."[1] ACS Professional Reference Book, 1995.[1]
-
Computational Benchmarks: Johnson, R. D.[1][4] III. "NIST Computational Chemistry Comparison and Benchmark Database." NIST Standard Reference Database Number 101.[1] Link
Safety Operating Guide
Laboratory Safety Guide: Disposal of 1-methoxy-3-(methylsulfonylmethyl)benzene
The following guide details the proper disposal procedures for 1-methoxy-3-(methylsulfonylmethyl)benzene , a specialized organic intermediate often used in medicinal chemistry.
As this compound is a research-grade intermediate, it may not have a widely standardized Safety Data Sheet (SDS) compared to common solvents. Therefore, this protocol applies Functional Group Safety Principles , treating the substance based on its specific chemical moieties: an aromatic ether (anisole derivative) and a sulfone .
Compound Characterization & Hazard Profile
Before disposal, you must validate the physical state and hazard class. This compound combines an ether linkage with a sulfone group.
| Property | Specification / Hazard Assessment |
| Chemical Structure | Aromatic ring with a methoxy group (C-O-C) and a methylsulfonylmethyl group (-CH₂-SO₂-CH₃). |
| Physical State | Typically a white to off-white solid or viscous oil (Melting points of sulfones are generally >50°C). |
| Primary Hazard | Irritant (Skin/Eye/Respiratory). Potential for specific organ toxicity (based on anisole analogs). |
| Flammability | Combustible. Emits toxic Sulfur Oxides (SOx) and Carbon Monoxide (CO) upon incineration. |
| Reactivity | Stable. Incompatible with strong oxidizing agents.[1] Note: While anisole derivatives are generally stable, check for peroxides if the container is old and liquid. |
Pre-Disposal Assessment (The "Why" & "How")
Effective disposal relies on correct waste stream segregation. Mixing this compound with incompatible streams (e.g., oxidizers) can cause exothermic reactions, while mixing with halogenated waste increases disposal costs.
Regulatory Classification (RCRA - USA Focus)
-
Listed Waste: This specific isomer is generally not P-listed or U-listed by name under EPA RCRA regulations [1].
-
Characteristic Waste: It must be evaluated for Ignitability (D001) if it is a liquid with a flashpoint <60°C.[2]
-
Default Classification: Treat as Non-Halogenated Organic Waste (unless mixed with halogenated solvents).
Critical Segregation Rules
-
NO Oxidizers: Do not place in bins containing nitric acid, perchlorates, or peroxides. The ether and alkyl groups act as fuel.
-
NO Aqueous Drains: Sulfones are often water-soluble but persistent. Do not pour down the sink.
-
Halogen Separation: Unless the compound was dissolved in DCM or Chloroform, keep it in the "Non-Halogenated" stream to reduce incineration costs.
Step-by-Step Disposal Protocol
Phase 1: Personal Protective Equipment (PPE)
-
Gloves: Nitrile (0.11 mm minimum thickness). Double glove if handling solutions.
-
Eye Protection: Chemical splash goggles (ANSI Z87.1).
-
Respiratory: If handling fine powder, use a fume hood or N95 particulate respirator.
Phase 2: Waste Container Selection
-
Solid Waste: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum lined with a 6-mil polyethylene bag.
-
Liquid Waste (Solutions): Use an HDPE carboy or amber glass bottle (if photosensitive). Ensure the cap is vented if there is any risk of off-gassing, though sulfones are typically non-volatile.
Phase 3: Operational Procedure
-
Identify the State: Determine if you are disposing of the pure solid or a reaction mixture.
-
Labeling: Attach a hazardous waste tag immediately.
-
Required Fields: Full Chemical Name (No abbreviations), Approximate % Composition, Hazard Checkbox (Irritant, Toxic).
-
-
Transfer:
-
Solids: Transfer using a disposable spatula. Wipe the neck of the jar to prevent seal corrosion.
-
Liquids: Use a funnel. Do not fill containers >90% full to allow for thermal expansion.
-
-
Decontamination: Rinse the original empty container with a compatible solvent (e.g., Acetone). Collect this rinsate into the same waste container. Do not pour rinsate down the drain.
Phase 4: Final Disposal Path
-
Method: High-temperature incineration with secondary combustion chamber and gas scrubbing (to neutralize SOx emissions).
-
Vendor Instruction: Ensure your waste manifest lists "Organic Sulfones" to alert the incineration facility of sulfur content.
Waste Stream Decision Logic (Visualization)
The following diagram illustrates the decision process for segregating this specific compound.
Figure 1: Decision tree for segregating sulfone/ether derivatives based on physical state and solvent composition.
Emergency Contingencies
Accidental Spill (Solid)
-
Isolate: Evacuate the immediate area if dust is airborne.
-
PPE: Wear nitrile gloves, goggles, and a dust mask.
-
Clean-up: Do not dry sweep (generates dust). Cover with a wet paper towel or use a HEPA-filter vacuum designated for chemical use.
-
Disposal: Place all cleanup materials into the Solid Waste Bin .
Accidental Spill (Liquid/Solution)
-
Absorb: Use an inert absorbent (Vermiculite or Universal Spill Pads). Do not use paper towels alone if the solvent is flammable.
-
Neutralize: No specific neutralization is required for the sulfone, but ensure the solvent is contained.
-
Collect: Scoop into a sealable bag/container and tag as "Debris contaminated with [Solvent] and Sulfone."
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Washington, D.C. Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]
-
American Chemical Society (ACS). Guide to Chemical Spill Response in Laboratories. ACS Center for Lab Safety. Available at: [Link]
-
PubChem. Compound Summary: Anisole Derivatives (General Safety Data). National Library of Medicine. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
